Glucocerebrosidase-IN-1 hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C13H28ClNO3 |
|---|---|
分子量 |
281.82 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-octylpiperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C13H27NO3.ClH/c1-2-3-4-5-6-7-8-10-12(16)13(17)11(15)9-14-10;/h10-17H,2-9H2,1H3;1H/t10-,11-,12-,13-;/m1./s1 |
InChIキー |
MWPKYIZWZQVGJA-URXMQMNMSA-N |
異性体SMILES |
CCCCCCCC[C@@H]1[C@H]([C@@H]([C@@H](CN1)O)O)O.Cl |
正規SMILES |
CCCCCCCCC1C(C(C(CN1)O)O)O.Cl |
製品の起源 |
United States |
Foundational & Exploratory
Glucocerebrosidase-IN-1 Hydrochloride: A Technical Guide for Gaucher Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Glucocerebrosidase-IN-1 hydrochloride, a potent and selective inhibitor of glucocerebrosidase (GCase), in the context of Gaucher disease research. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and its utility in modeling the cellular pathology of this lysosomal storage disorder.
Introduction to Gaucher Disease and the Role of Glucocerebrosidase
Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase). This enzymatic deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, which become engorged and are known as Gaucher cells. These cells infiltrate various organs, including the spleen, liver, and bone marrow, leading to a range of clinical manifestations such as hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.
This compound serves as a critical research tool, allowing for the specific and controlled inhibition of GCase activity. This enables researchers to mimic the biochemical defects of Gaucher disease in cellular and animal models, providing a platform to investigate disease pathogenesis and evaluate potential therapeutic strategies.
This compound: Biochemical Properties
This compound is a potent and selective inhibitor of GCase. Its inhibitory activity is crucial for inducing a Gaucher-like phenotype in experimental systems. The key quantitative data for this compound are summarized below.
| Parameter | Value | Reference |
| IC50 | 29.3 µM | [1][2] |
| Ki | 18.5 µM | [1][2] |
Signaling Pathways and Pathophysiological Consequences of GCase Inhibition
Inhibition of GCase by this compound initiates a cascade of cellular events that mirror the pathophysiology of Gaucher disease. These interconnected pathways are critical areas of investigation for understanding the disease and identifying therapeutic targets.
Disruption of the Autophagy-Lysosomal Pathway
A primary consequence of GCase deficiency is the impairment of the autophagy-lysosomal pathway, a critical cellular process for the degradation and recycling of cellular components. The accumulation of glucosylceramide within lysosomes disrupts their function, leading to a bottleneck in the autophagic flux. This results in the accumulation of autophagosomes and dysfunctional mitochondria, contributing to cellular stress and toxicity.
The Reciprocal Negative Feedback Loop with α-Synuclein
A significant area of research, particularly relevant to the neurological aspects of Gaucher disease and its link to Parkinson's disease, is the interplay between GCase and α-synuclein. Reduced GCase activity leads to the accumulation of α-synuclein. Conversely, aggregated α-synuclein can further inhibit GCase activity, creating a vicious cycle that exacerbates cellular dysfunction.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in Gaucher disease research. These are generalized methodologies and may require optimization for specific cell types or experimental conditions.
In Vitro GCase Activity Assay
This protocol describes a fluorometric assay to measure GCase activity in cell lysates and to determine the inhibitory effect of this compound.
Materials:
-
Cells or tissue lysates
-
This compound
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), substrate
-
CBE (Conduritol B epoxide), as a positive control for inhibition
-
Assay Buffer (e.g., citrate-phosphate buffer, pH 5.4)
-
Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.7)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates using standard methods. Determine the total protein concentration of each lysate.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor to determine the IC50.
-
Assay Setup: In a 96-well black microplate, add cell lysate to each well. Add the desired concentration of this compound or vehicle control. Include wells with a known GCase inhibitor like CBE as a positive control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes.
-
Reaction Initiation: Add the 4-MUG substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Calculate the percentage of GCase activity inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Assay for Modeling Gaucher Disease
This protocol outlines the use of this compound to induce a Gaucher-like phenotype in cultured cells for subsequent analysis of cellular pathways.
Materials:
-
Cultured cells (e.g., fibroblasts, neuronal cells)
-
This compound
-
Cell culture medium and supplements
-
Reagents for downstream analysis (e.g., antibodies for western blotting, dyes for immunofluorescence)
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (a starting point could be around its IC50 of 29.3 µM, with a dose-response curve to determine the optimal concentration for the desired effect). Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the accumulation of glucosylceramide and the development of a cellular phenotype.
-
Downstream Analysis: Harvest the cells for various analyses, such as:
-
Western Blotting: To analyze the levels of proteins involved in autophagy (e.g., LC3-II), lysosomal function (e.g., LAMP1), and α-synuclein.
-
Immunofluorescence: To visualize the subcellular localization of proteins and the accumulation of lipids.
-
GCase Activity Assay: To confirm the inhibition of GCase activity in the treated cells.
-
In Vivo Administration in Animal Models
General Considerations:
-
Dosing: The dose of this compound would need to be determined empirically, starting with doses that are predicted to achieve plasma and tissue concentrations around the in vitro IC50.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering such compounds in mice.
-
Treatment Duration: The duration of treatment will depend on the research question, ranging from acute (single dose) to chronic (daily or several times a week for multiple weeks) administration to model different aspects of Gaucher disease.
-
Monitoring: Monitor the animals for any adverse effects.
-
Tissue Analysis: At the end of the study, collect tissues of interest (e.g., brain, liver, spleen) for biochemical and histological analysis to assess GCase inhibition, glucosylceramide accumulation, and downstream pathological changes. A study using CBE in mice used a dosage of 100 mg/kg via intraperitoneal injection.
Conclusion
This compound is an invaluable tool for researchers investigating the molecular and cellular basis of Gaucher disease. Its potent and selective inhibition of GCase allows for the creation of robust in vitro and in vivo models of the disease. By utilizing this compound, scientists can further unravel the complex signaling pathways disrupted in Gaucher disease, identify novel therapeutic targets, and evaluate the efficacy of potential new treatments for this debilitating disorder.
References
Glucocerebrosidase-IN-1 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocerebrosidase-IN-1 hydrochloride, also identified as compound 11a in seminal literature, is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase).[1] Its development has been a significant step in the exploration of therapeutic strategies for Gaucher disease (GD) and Parkinson's disease (PD), two debilitating conditions linked to GCase dysfunction. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery and Rationale
This compound emerged from a research program focused on the development of 2-alkyl trihydroxypiperidines as modulators of GCase activity. The core rationale was to synthesize small molecules that could act as pharmacological chaperones (PCs). PCs are designed to bind to and stabilize mutant forms of an enzyme, facilitating its correct folding and trafficking to the lysosome, thereby rescuing its activity at sub-inhibitory concentrations.[1] The discovery process involved a stereodivergent synthesis strategy to generate a series of trihydroxypiperidines with varying alkyl chain lengths at the C-2 position.[1][2] Compound 11a, the octyl-substituted analogue, was identified as a potent inhibitor of GCase and a promising pharmacological chaperone.[1]
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from D-mannose. A key step in the synthesis is the stereoselective addition of a Grignard reagent to a carbohydrate-derived nitrone.[1][2]
Experimental Protocol: Synthesis of 2-alkylated trihydroxypiperidines (General Procedure)[3][4]
-
Nitrone Formation: A carbohydrate-derived aldehyde is reacted with N-benzylhydroxylamine to form the corresponding nitrone.
-
Grignard Addition: The nitrone is dissolved in an appropriate solvent (e.g., THF) and cooled to -78°C. The Grignard reagent (e.g., octylmagnesium bromide) is added dropwise. The reaction stereoselectivity can be influenced by the presence or absence of a Lewis acid (e.g., BF₃·OEt₂).
-
Reductive Amination/Cyclization: The resulting hydroxylamine (B1172632) is subjected to a ring-closure reductive amination step. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in the presence of an acid catalyst (e.g., acetic acid) in methanol.[3]
-
Deprotection and Salt Formation: Any protecting groups are removed, and the final compound is converted to its hydrochloride salt by treatment with HCl in methanol.[3]
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC₅₀ | 29.3 ± 1.8 µM | Human Glucocerebrosidase | [1] |
| Kᵢ | 18.5 µM | Human Glucocerebrosidase | |
| GCase Activity Enhancement | 1.8-fold | Fibroblasts (homozygous L444P mutation) | [1] |
| GCase Activity Enhancement | 1.9-fold | Fibroblasts (N370/RecNcil mutation) | [2] |
Experimental Protocols
Glucocerebrosidase (GCase) Activity Assay[5][6][7]
This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorescent substrate.
-
Reagent Preparation:
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.
-
Substrate Solution: 5 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer.
-
Stop Buffer: 1 M Glycine, pH 12.5.
-
Calibrator Stock Solution: 10 mM 4-methylumbelliferone (B1674119) (4-MU) in stop buffer.
-
-
Assay Procedure:
-
Prepare cell or tissue lysates. Protein concentration should be determined using a standard method (e.g., BCA assay).
-
In a 96-well black plate, add a specific amount of protein lysate (e.g., 5 µg of whole-cell extract).
-
Adjust the volume in each well with assay buffer.
-
To initiate the reaction, add the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence intensity using a plate reader with excitation at ~350-360 nm and emission at ~460 nm.
-
A standard curve using the 4-MU calibrator stock solution is prepared to quantify the amount of product formed.
-
Pharmacological Chaperone (PC) Assay in Patient-Derived Fibroblasts[8][9]
This assay evaluates the ability of a compound to rescue the activity of mutant GCase in cells.
-
Cell Culture:
-
Culture human fibroblasts from Gaucher disease patients (e.g., with L444P/L444P or N370S/N370S genotypes) in appropriate cell culture medium.
-
-
Compound Treatment:
-
Plate the fibroblasts in multi-well plates.
-
Treat the cells with varying concentrations of this compound for 5 days. Include an untreated control (vehicle, e.g., DMSO).
-
-
Cell Lysis and GCase Activity Measurement:
-
After the incubation period, wash the cells with PBS and lyse them (e.g., by sonication in water or using a lysis buffer).
-
Determine the protein concentration of the lysates.
-
Measure the GCase activity in the cell lysates using the GCase activity assay described in section 4.1.
-
The GCase activity in treated cells is compared to the untreated control to determine the fold-increase in enzyme activity.
-
Visualizations
Logical Workflow: From Discovery to Characterization
Caption: Logical workflow for the discovery and characterization of this compound.
Signaling Pathway: GCase and α-Synuclein Pathogenic Loop
Caption: Bidirectional pathogenic loop between GCase deficiency and α-synuclein aggregation in Parkinson's disease.
References
- 1. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of C-2 Alkylated Trihydroxypiperidines: Novel Pharmacological Chaperones for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
Target protein and binding affinity of Glucocerebrosidase-IN-1 hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glucocerebrosidase-IN-1 hydrochloride, a potent and selective inhibitor of the lysosomal enzyme Glucocerebrosidase (GCase). This document details the compound's target protein, binding affinity, the experimental protocols for its characterization, and its relevance in the broader context of lysosomal function and associated diseases.
Core Target Protein and Binding Affinity
This compound selectively targets Glucocerebrosidase (GCase) , also known as acid β-glucosidase (GBA).[1][2] GCase is a vital lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[3] Deficiencies in GCase activity lead to the lysosomal storage disorder Gaucher disease and are a significant genetic risk factor for Parkinson's disease.[1][3]
The binding affinity of this compound for GCase has been quantified, and the data is summarized in the table below.
| Parameter | Value | Description |
| Target Protein | Glucocerebrosidase (GCase, GBA) | The primary biological target of the inhibitor. |
| IC50 | 29.3 µM (± 1.8 µM) | The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce GCase enzymatic activity by 50%.[4] |
| Ki | 18.5 µM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[1][2][4] |
Experimental Protocols
The determination of the binding affinity of this compound for GCase is typically performed using an in vitro enzymatic assay. A common and well-established method involves a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which upon cleavage by GCase, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
Protocol: In Vitro GCase Inhibition Assay using a Fluorogenic Substrate
Objective: To determine the IC50 value of this compound for GCase.
Materials:
-
Recombinant Human GCase: Purified enzyme for the reaction.
-
This compound: Test inhibitor.
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG): Fluorogenic substrate.
-
Assay Buffer: Typically a citrate-phosphate buffer at an acidic pH (e.g., pH 5.4) to mimic the lysosomal environment, often containing a detergent like sodium taurocholate to aid in substrate presentation.[5][6]
-
Stop Solution: A high pH buffer (e.g., glycine-NaOH, pH 10.7) to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.[7]
-
96-well black microplates: For fluorescence measurements.
-
Plate reader: Capable of fluorescence detection (Excitation: ~360 nm, Emission: ~445 nm).[7]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A DMSO stock solution is often used for the initial dilution.
-
Enzyme Preparation: Dilute the recombinant GCase to a working concentration in the assay buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add a fixed volume of the diluted GCase enzyme.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Include control wells with a known GCase inhibitor (e.g., conduritol B epoxide) to determine the background fluorescence.[7]
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).[7]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed volume of the 4-MUG substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), ensuring it is protected from light.[7]
-
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for 4-MU.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of GCase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
References
Technical Guide: Biochemical and Physicochemical Properties of Glucocerebrosidase-IN-1 Hydrochloride
This technical guide provides a comprehensive overview of the biochemical and physicochemical properties of Glucocerebrosidase-IN-1 hydrochloride, a potent inhibitor of the enzyme glucocerebrosidase (GCase). This document is intended for researchers, scientists, and drug development professionals working in the fields of lysosomal storage disorders and neurodegenerative diseases.
Introduction
This compound is a small molecule inhibitor of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease, a lysosomal storage disorder. Mutations in the GBA1 gene, which encodes GCase, are also a significant genetic risk factor for Parkinson's disease.[1][2] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is linked to the aggregation of α-synuclein, a hallmark of Parkinson's disease.[1][3] this compound serves as a valuable research tool for studying the roles of GCase in these pathologies.
Physicochemical Properties
The following tables summarize the known physicochemical properties of Glucocerebrosidase-IN-1 and its hydrochloride salt.
Table 1: Physicochemical Properties of Glucocerebrosidase-IN-1
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₇NO₃ | [4] |
| Molecular Weight | 245.36 g/mol | [4] |
| CAS Number | 2279945-76-3 | [4] |
| SMILES | O[C@@H]1--INVALID-LINK--NC--INVALID-LINK--[C@H]1O | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈ClNO₃ | [6] |
| Molecular Weight | 281.82 g/mol | [6] |
| CAS Number | 2279945-77-4 | [7] |
| Solubility | Soluble in DMSO. Preparation for in vivo studies involves dissolving in DMSO and further dilution with PEG300, Tween 80, and saline/PBS. | [7] |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped with blue ice or at ambient temperature. | [7] |
Biochemical Properties
This compound is a potent and selective inhibitor of GCase. Its key biochemical activities are summarized in the table below.
Table 3: Biochemical Properties of this compound
| Parameter | Value | Description | Source |
| IC₅₀ | 29.3 µM | The half maximal inhibitory concentration against glucocerebrosidase. | [8][9] |
| Kᵢ | 18.5 µM | The inhibition constant, indicating the binding affinity to glucocerebrosidase. | [8][9] |
| Mechanism of Action | Potent and selective inhibitor of glucocerebrosidase (GCase). | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Glucocerebrosidase (GCase) Activity Assay
This protocol describes a common method to measure GCase activity using a fluorogenic substrate, which can be adapted to determine the IC₅₀ of inhibitors like this compound.
Materials:
-
Recombinant human GCase
-
This compound
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) as substrate
-
Assay Buffer: 150 mM McIlvaine buffer (citrate-phosphate), pH 5.2, supplemented with 0.1% (w/v) BSA, 0.2% (w/v) sodium taurocholate, and 0.1% (v/v) Triton X-100.[10]
-
Stop Solution: 1 M Glycine-NaOH, pH 10.7
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant GCase to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the 4-MUG substrate to a final concentration of 3.75 mM.[10]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of GCase. This inhibition has significant implications for cellular pathways implicated in Gaucher disease and Parkinson's disease.
GCase Deficiency in Gaucher Disease
In Gaucher disease, deficient GCase activity leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages.[11][12] This accumulation results in the formation of "Gaucher cells," which infiltrate various organs and lead to the clinical manifestations of the disease.[12]
The GCase and α-Synuclein Bidirectional Pathogenic Loop in Parkinson's Disease
A growing body of evidence suggests a bidirectional pathogenic relationship between GCase and α-synuclein.[1][3] Reduced GCase activity leads to the accumulation of glucosylceramide, which can stabilize toxic oligomeric forms of α-synuclein.[1] Conversely, aggregated α-synuclein can impair the trafficking and activity of GCase, creating a positive feedback loop that exacerbates neurodegeneration.[3][13]
Conclusion
This compound is a critical tool for investigating the biochemical and cellular consequences of GCase inhibition. Its well-defined inhibitory activity allows for the precise study of pathways involved in Gaucher disease and the GBA1-associated risk for Parkinson's disease. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further research into the specific physicochemical properties, such as its precise solubility in various solvents and its crystalline structure, will further enhance its application in drug discovery and development.
References
- 1. Parkinson's disease: acid-glucocerebrosidase activity and alpha-synuclein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glucocerebrosidase-IN-1 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular regulations and therapeutic targets of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucocerebrosidase-IN-1 Hydrochloride: A Selective GCase Inhibitor for Research in Gaucher Disease and Parkinson's Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is crucial for the hydrolysis of glucosylceramide into glucose and ceramide. Deficient GCase activity leads to the accumulation of its substrate, a hallmark of Gaucher disease (GD), the most common lysosomal storage disorder. Furthermore, mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease (PD), linking lysosomal dysfunction to neurodegeneration. Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of GCase, serving as a critical tool for studying the physiological and pathological roles of this enzyme. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, detailed experimental protocols for its use, and its impact on cellular signaling pathways.
Biochemical Profile of this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for GCase. Its inhibitory activity is crucial for creating cellular and in vivo models of GCase deficiency to investigate the pathogenesis of GD and PD.
Quantitative Inhibition Data
The inhibitory potency of this compound against GCase has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values are essential for designing experiments and understanding the inhibitor's efficacy.
| Parameter | Value | Reference |
| IC50 | 29.3 µM | [1][2][3][4] |
| Ki | 18.5 µM | [1][2][3][4] |
Experimental Protocols
The following section provides a detailed methodology for a key experiment to characterize the inhibitory activity of this compound on GCase.
In Vitro GCase Activity Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on GCase activity using a synthetic substrate.
Materials:
-
Recombinant human GCase
-
This compound
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Stop buffer (e.g., 0.1 M glycine-NaOH, pH 10.7)
-
96-well black plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of 4-MUG in the citrate-phosphate buffer.
-
Prepare the assay buffer containing citrate-phosphate buffer, sodium taurocholate, BSA, and EDTA.
-
-
Enzyme Inhibition:
-
In a 96-well black plate, add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Add a fixed amount of recombinant human GCase to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop buffer to each well.
-
Measure the fluorescence intensity using a fluorometric plate reader with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of GCase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
In Vitro Profile of Glucocerebrosidase-IN-1 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Glucocerebrosidase-IN-1 hydrochloride, a potent and selective inhibitor of the lysosomal enzyme Glucocerebrosidase (GCase). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways implicated in GCase dysfunction.
Core Data Presentation
This compound has been characterized as a significant modulator of GCase activity. Its inhibitory potential and its capacity to enhance the activity of a mutant form of the enzyme are summarized below.
| Parameter | Value | Cell/System | Source |
| IC50 | 29.3 µM | Purified GCase | [1] |
| Ki | 18.5 µM | Purified GCase | [1] |
| GCase Activity Enhancement | 1.8-fold increase | Fibroblasts with homozygous L444P mutation | [1] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the characterization of this compound and other GCase modulators.
In Vitro GCase Enzyme Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against purified GCase.
Materials:
-
Purified recombinant human Glucocerebrosidase (GCase)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing a detergent such as sodium taurocholate
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution: Glycine-NaOH buffer (pH 10.7)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of purified GCase to each well.
-
Add the serially diluted test compound to the wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to each well.
-
Incubate the plate at 37°C for a defined period, protected from light.
-
Terminate the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a plate reader with excitation and emission wavelengths of approximately 365 nm and 445 nm, respectively.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular GCase Activity Enhancement Assay in Patient-Derived Fibroblasts
This protocol is adapted from methodologies used to assess the ability of pharmacological chaperones to rescue the activity of mutant GCase in patient-derived cells, such as those with the L444P mutation.[2]
Materials:
-
Human skin fibroblasts from a Gaucher disease patient with the homozygous L444P mutation and wild-type fibroblasts.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound (e.g., this compound) dissolved in cell culture medium.
-
Lysis Buffer: Citrate-phosphate buffer (pH 5.4) with 0.25% Triton X-100 and protease inhibitors.[3]
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution.
-
Stop Solution: Glycine-NaOH buffer (pH 10.7).
-
BCA protein assay kit.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Seed the fibroblasts in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 4 days.[2] Include an untreated control.
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the lysis buffer and incubating on ice.
-
Clarify the cell lysates by centrifugation.
-
Determine the total protein concentration of each lysate using a BCA assay.
-
In a 96-well black microplate, add a standardized amount of protein from each cell lysate.
-
Initiate the GCase activity assay by adding the 4-MUG substrate solution.
-
Incubate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence as described in the enzyme inhibition assay protocol.
-
Normalize the fluorescence readings to the total protein concentration to determine the specific GCase activity.
-
Calculate the fold-increase in GCase activity in the treated cells compared to the untreated cells.
Signaling Pathways and Experimental Workflows
The inhibition of GCase has significant downstream consequences, primarily impacting the processing of α-synuclein and inducing cellular stress responses. The following diagrams illustrate these key pathways and a typical experimental workflow.
References
The Dual-Faceted Role of Glucocerebrosidase-IN-1 Hydrochloride in Modulating Lysosomal Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucocerebrosidase-IN-1 hydrochloride is a synthetic, cell-permeable small molecule that exhibits a complex and dual functionality in the context of lysosomal biology. It is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), crucial for the breakdown of glucosylceramide.[1] Paradoxically, it also functions as a pharmacological chaperone for certain mutant forms of GCase, notably the L444P variant associated with Gaucher disease and an increased risk for Parkinson's disease.[1] This technical guide provides a comprehensive overview of the effects of this compound on lysosomal function, detailing its mechanism of action, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the implicated cellular pathways.
Introduction to Glucocerebrosidase and Lysosomal Function
The lysosome is a critical cellular organelle responsible for the degradation and recycling of macromolecules. Within the lysosome, a host of hydrolytic enzymes operate at an acidic pH to break down substrates. Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a key lysosomal enzyme that catalyzes the hydrolysis of glucosylceramide to glucose and ceramide.[2] Deficiencies in GCase activity, due to genetic mutations, lead to the lysosomal storage disorder Gaucher disease, characterized by the accumulation of glucosylceramide in various tissues.[3] Furthermore, both homozygous and heterozygous mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, linking lysosomal dysfunction to neurodegeneration.[4][5]
This compound has emerged as a valuable research tool for studying the intricate role of GCase in lysosomal homeostasis and disease pathogenesis. Its ability to both inhibit wild-type GCase and chaperone a clinically relevant mutant form allows for the dissection of different aspects of GCase function and dysfunction.
Mechanism of Action of this compound
This compound exerts its effects on lysosomal function through two primary mechanisms:
-
Inhibition of GCase Activity: As a competitive inhibitor, this compound binds to the active site of wild-type GCase, preventing the binding and subsequent hydrolysis of its substrate, glucosylceramide. This inhibition leads to a functional GCase deficiency and the accumulation of glucosylceramide within the lysosome, mimicking the biochemical phenotype of Gaucher disease.
-
Pharmacological Chaperoning: For certain misfolded and unstable mutant forms of GCase, such as the L444P variant, this compound can act as a pharmacological chaperone.[1] In this capacity, it is thought to bind to the mutant enzyme in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper folding and trafficking to the lysosome. Once in the acidic environment of the lysosome, the chaperone may dissociate, allowing the now correctly localized mutant GCase to exert some residual catalytic activity.
This dual activity makes this compound a versatile molecule for studying both the consequences of GCase inhibition and the potential of pharmacological chaperones to rescue GCase deficiency.
Quantitative Data on the Effects of this compound
The following table summarizes the available quantitative data for this compound. It is important to note that while the inhibitory activity is well-characterized, detailed quantitative data on its chaperone effects on substrate levels and other lysosomal parameters are limited in the public domain.
| Parameter | Value | Cell/System | Reference |
| IC50 (GCase Inhibition) | 29.3 µM | Purified GCase | [1] |
| Ki (GCase Inhibition) | 18.5 µM | Purified GCase | [1] |
| GCase Activity Enhancement (L444P mutant) | 1.8-fold increase | Fibroblasts with homozygous L444P mutation | [1] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the effect of this compound on GCase activity in cultured fibroblasts.
Measurement of GCase Activity in Fibroblasts using a Fluorogenic Substrate
This protocol is adapted from standard methods for assaying GCase activity and can be used to evaluate both the inhibitory and chaperone effects of this compound.[6][7]
Materials:
-
Human fibroblast cell lines (e.g., wild-type, L444P homozygous)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.25 M citrate/0.5 M phosphate (B84403) buffer, pH 5.2, with 0.1% Triton X-100)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate
-
Sodium taurocholate
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
BCA Protein Assay Kit
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~365 nm, Emission: ~448 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate fibroblasts in 6-well plates and culture until they reach ~80-90% confluency.
-
For chaperone experiments, treat L444P fibroblasts with varying concentrations of this compound (e.g., 1-100 µM) or DMSO for 3-5 days. For inhibition experiments, treat wild-type fibroblasts for a shorter duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 200-300 µL of cell lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
GCase Activity Assay:
-
Prepare the assay buffer containing 4-MUG and sodium taurocholate in the citrate/phosphate buffer. A typical concentration is 10 mM 4-MUG and 0.25% sodium taurocholate.
-
In a 96-well black microplate, add 10-20 µg of protein lysate to each well.
-
Add the 4-MUG assay buffer to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using 4-methylumbelliferone (B1674119) (4-MU).
-
Calculate the GCase activity as nmol of 4-MU produced per hour per mg of protein.
-
Compare the GCase activity in treated cells to the vehicle-treated controls.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows related to the action of this compound.
GCase Biosynthesis and the Impact of this compound
Caption: GCase biosynthesis, trafficking, and the dual action of Glucocerebrosidase-IN-1.
The Bidirectional Relationship between GCase and α-Synuclein
Caption: The reciprocal negative feedback loop between GCase activity and α-synuclein aggregation.
Experimental Workflow for Assessing Chaperone Activity
Caption: Workflow for evaluating the pharmacological chaperone effect of Glucocerebrosidase-IN-1.
Discussion and Future Directions
This compound is a valuable chemical probe for investigating the role of GCase in lysosomal function and dysfunction. Its inhibitory properties allow for the creation of cellular models of Gaucher disease, enabling the study of downstream pathological events such as substrate accumulation and its impact on other cellular processes. The chaperone activity of this compound for the L444P GCase mutant highlights a promising therapeutic strategy for Gaucher disease and potentially GBA1-associated Parkinson's disease.
However, a significant gap in the current knowledge is the lack of comprehensive data on the effects of this compound on key lysosomal parameters beyond enzyme activity. Future research should focus on:
-
Quantifying the reduction of glucosylceramide and glucosylsphingosine (B128621) in L444P mutant cells treated with this compound to confirm the functional consequence of the observed GCase activity enhancement.
-
Measuring the impact on lysosomal pH in cells treated with this compound to understand its effect on the overall lysosomal environment.
-
Investigating the direct and indirect effects on α-synuclein aggregation and clearance in relevant neuronal models.
-
Conducting dose-response studies to fully characterize the concentration-dependent chaperone versus inhibitory effects in different cellular contexts.
By addressing these questions, the scientific community can gain a more complete understanding of the therapeutic potential and limitations of GCase-modulating compounds like this compound.
Conclusion
This compound is a bifunctional molecule that serves as both a potent inhibitor of wild-type GCase and a pharmacological chaperone for the L444P mutant. This dual nature makes it an important tool for researchers in the fields of lysosomal storage diseases and neurodegeneration. While its basic biochemical properties are defined, further in-depth studies are required to fully elucidate its impact on the complex environment of the lysosome and its potential as a lead compound for therapeutic development. This guide provides a foundational understanding of its role and a framework for future investigations into its effects on lysosomal function.
References
- 1. Novel beta-glucocerebrosidase chaperone compounds identified from cell-based screening reduce pathologically accumulated glucosylsphingosine in iPS-derived neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Activity of Glucocerebrosidase as a Treatment for Parkinson Disease - UCL Discovery [discovery.ucl.ac.uk]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds that Enhance the Activity of GCase as a Treatment for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 6. Role of pH in determining the cell-type-specific residual activity of glucocerebrosidase in type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
Probing the Interaction: A Technical Guide to the Structural Analysis of Glucocerebrosidase-IN-1 Hydrochloride Binding to GCase
For Immediate Release
This technical guide offers an in-depth exploration of the structural analysis of Glucocerebrosidase-IN-1 hydrochloride's binding to its target enzyme, Glucocerebrosidase (GCase). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available binding data, outlines detailed experimental protocols for structural determination, and provides visual representations of key processes. While a specific co-crystal or cryo-electron microscopy (cryo-EM) structure of the GCase-Glucocerebrosidase-IN-1 hydrochloride complex is not publicly available at present, this guide furnishes the foundational knowledge and methodologies required to conduct such an investigation.
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2] Mutations in the gene encoding GCase can lead to its misfolding and dysfunction, causing Gaucher disease, a lysosomal storage disorder.[3][4] Furthermore, these mutations represent a significant genetic risk factor for Parkinson's disease.[5][6] this compound is a potent and selective inhibitor of GCase, serving as a valuable chemical probe for studying the enzyme's function and its role in disease.[7][8] Understanding the precise molecular interactions between this inhibitor and GCase is paramount for the rational design of therapeutic agents.
Quantitative Binding Affinity of this compound
The inhibitory potency of this compound against GCase has been quantified, providing key parameters for assessing its binding affinity. These values are crucial for understanding the inhibitor's efficacy and for designing structural and functional studies.
| Parameter | Value | Reference |
| IC50 | 29.3 µM | [7][8] |
| Ki | 18.5 µM | [7][8] |
Table 1: Quantitative Binding Data for this compound with GCase. The IC50 value represents the concentration of the inhibitor required to reduce GCase activity by 50%, while the Ki (inhibition constant) provides a more absolute measure of binding affinity.
Experimental Protocols for Structural and Thermodynamic Analysis
To elucidate the three-dimensional structure of the GCase-Glucocerebrosidase-IN-1 hydrochloride complex and to thermodynamically characterize their interaction, several biophysical techniques are essential. The following sections detail the methodologies for X-ray crystallography, cryo-electron microscopy, and isothermal titration calorimetry.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein-ligand complex.[9][10] The process involves growing high-quality crystals of the complex and then analyzing the diffraction pattern of X-rays passed through them.[11][12]
Methodology:
-
Protein Expression and Purification: Recombinant human GCase is expressed in a suitable system (e.g., mammalian or insect cells) and purified to homogeneity using chromatographic techniques.
-
Co-crystallization: The purified GCase is incubated with a molar excess of this compound to ensure complex formation. This complex is then used in crystallization screening experiments under various conditions (e.g., different precipitants, pH, and temperature).
-
Crystal Soaking (Alternative Method): Alternatively, apo-GCase crystals are grown first and then soaked in a solution containing this compound, allowing the inhibitor to diffuse into the crystal and bind to the enzyme.[11]
-
Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.[13]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model is then built into this map and refined to yield a high-resolution 3D structure.[13]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative to X-ray crystallography for determining the structure of biological macromolecules, particularly for large complexes or proteins that are difficult to crystallize.[14]
Methodology:
-
Sample Preparation: A solution of the purified GCase-Glucocerebrosidase-IN-1 hydrochloride complex is applied to an EM grid. The grid is then rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample, preserving the native structure.[15]
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of individual particles are collected from different orientations.
-
Image Processing and 3D Reconstruction: The 2D particle images are computationally aligned and classified. These images are then used to reconstruct a 3D density map of the GCase-inhibitor complex.[15]
-
Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to fit the experimental data.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[16][17] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[18][19]
Methodology:
-
Sample Preparation: Purified GCase is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.[17]
-
Titration: The inhibitor solution is injected in small, precise aliquots into the GCase solution at a constant temperature.
-
Data Analysis: The heat change associated with each injection is measured. The resulting data are plotted as heat per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[19]
Visualizing the Workflow and Pathways
To better illustrate the processes involved in the structural analysis and the biological context of GCase, the following diagrams have been generated using the DOT language.
References
- 1. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 2. Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.sbbq.org.br [www2.sbbq.org.br]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Cryo-TEM structure of β-glucocerebrosidase in complex with its transporter LIMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-Based Discovery of a Series of Allosteric-Binding Site Modulators of β-Glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Studying protein-ligand interactions using X-ray crystallography [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 11. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. scienceopen.com [scienceopen.com]
- 13. X-ray structure of human acid-β-glucosidase, the defective enzyme in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Methodological & Application
Application Notes and Protocols for Glucocerebrosidase-IN-1 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Glucocerebrosidase-IN-1 hydrochloride, a potent and selective inhibitor of glucocerebrosidase (GCase), in cell-based assays. This document outlines the necessary procedures for preparing the compound, conducting GCase activity assays, and measuring substrate accumulation, along with data presentation guidelines and a visualization of the experimental workflow.
Introduction
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide. Deficiencies in GCase activity are associated with Gaucher disease and are a significant genetic risk factor for Parkinson's disease. This compound is a valuable research tool for studying the physiological roles of GCase and for the screening of potential therapeutic agents. It acts as a potent and selective inhibitor of GCase, with a reported half-maximal inhibitory concentration (IC50) of 29.3 µM and a Ki of 18.5 µM[1][2][3]. Interestingly, it has also been shown to act as a pharmacological chaperone, enhancing GCase activity in fibroblasts with specific mutations[3].
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| IC50 | 29.3 µM | [1][2][3] |
| Ki | 18.5 µM | [1][2][3] |
| Pharmacological Chaperone Activity | 1.8-fold increase in GCase activity in L444P homozygous fibroblasts | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution in a suitable solvent, which can then be diluted to the desired working concentration for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Bring the vial of this compound powder to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in cell culture grade DMSO. For example, for 1 mg of powder (Molecular Weight: 281.82 g/mol ), add 354.8 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
Cell Culture and Treatment
The following protocol is a general guideline and should be optimized for the specific cell line being used. The example provided is for the human neuroblastoma cell line, SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture plates or flasks
-
This compound stock solution (10 mM in DMSO)
Protocol:
-
Culture SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at an appropriate density in the desired culture vessel (e.g., 96-well plate, 6-well plate).
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
Prepare the desired working concentrations of this compound by diluting the 10 mM stock solution in complete culture medium. It is recommended to test a range of concentrations around the IC50 value (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the inhibitor.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This fluorometric assay measures the activity of GCase by detecting the cleavage of the substrate 4-MUG to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
Materials:
-
Treated and control cells in a 96-well plate
-
Lysis buffer (e.g., 0.25 M citrate/phosphate buffer, pH 5.2, containing 0.1% Triton X-100)
-
4-MUG substrate solution (e.g., 4 mM in lysis buffer)[4][5][6]
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
Fluorescence plate reader
Protocol:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer to each well and incubating on ice for 10-15 minutes.
-
Transfer the cell lysates to a new 96-well black, clear-bottom plate.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm using a fluorescence plate reader.
-
Normalize the fluorescence readings to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
Substrate (Glucosylceramide) Accumulation Assay by LC-MS/MS
This assay quantifies the intracellular levels of the GCase substrate, glucosylceramide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Treated and control cells
-
Internal standard (e.g., a non-endogenous glucosylceramide species)
-
LC-MS/MS system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction. A common procedure involves adding a mixture of chloroform and methanol to the cell pellet.
-
Add the internal standard to each sample before extraction to control for sample loss and ionization efficiency.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Analyze the samples using an LC-MS/MS system equipped with a suitable column (e.g., C18) and a mass spectrometer set to detect the specific mass-to-charge ratio (m/z) of glucosylceramide and the internal standard[7][8][9][10][11].
-
Quantify the amount of glucosylceramide in each sample by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.
Mandatory Visualizations
Caption: Experimental workflow for assessing GCase inhibition.
Caption: Signaling consequences of GCase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Loss of β-Glucocerebrosidase Activity Does Not Affect Alpha-Synuclein Levels or Lysosomal Function in Neuronal Cells | PLOS One [journals.plos.org]
- 3. Gaucher’s Disease Glucocerebrosidase and <alpha>-synuclein form a bidirectional pathogenic loop in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 8. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Glucocerebrosidase-IN-1 Hydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of the lysosomal enzyme glucocerebrosidase (GCase).[1][2] It demonstrates an IC50 value of 29.3 µM and a Ki of 18.5 µM.[3][4][5] Due to its role in modulating GCase activity, this compound is a valuable tool for research into Gaucher disease (GD) and Parkinson's disease (PD).[1][6] Proper preparation of a stock solution is the first critical step for ensuring reproducible and reliable results in downstream experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for Glucocerebrosidase-IN-1 and its hydrochloride salt is presented below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 2279945-77-4 | [3] |
| Molecular Formula | C₁₃H₂₇NO₃ · HCl | |
| Molecular Weight | 245.36 g/mol (for free base) | [3][7] |
| Appearance | Solid powder | [7] |
| Recommended Solvent | DMSO | [3] |
| Storage (Solid) | -20°C for up to 3 years | [3][8] |
| Storage (In Solvent) | -80°C for up to 1 year | [3][8] |
Note: The molecular weight of the hydrochloride salt will be slightly higher than the free base. Always use the molecular weight from the product-specific Certificate of Analysis for precise calculations.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
(Optional) Sonicator bath
3.2. Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds.
-
Handle the powder form of the compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information before starting.
3.3. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.45 mg of the compound (using the free base MW of 245.36 g/mol ; adjust based on the exact MW from the CoA).
-
Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass = 0.001 L × 0.010 mol/L × 245.36 g/mol × 1000 mg/g = 2.45 mg
-
-
Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO. For the example above, add 1.0 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots upright at -80°C.[3][8]
Visualizations
4.1. Experimental Workflow The following diagram outlines the sequential steps for preparing the stock solution.
Caption: Workflow for preparing Glucocerebrosidase-IN-1 HCl stock solution.
4.2. Key Relationships for Solution Integrity This diagram illustrates the logical dependencies required to ensure a high-quality, reliable stock solution.
Caption: Factors influencing the quality of the final stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Glucocerebrosidase-IN-1 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glucocerebrosidase-IN-1 | CymitQuimica [cymitquimica.com]
- 8. Glucocerebrosidase | Endogenous Metabolite | TargetMol [targetmol.com]
Application Notes and Protocols: Glucocerebrosidase-IN-1 Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme essential for the hydrolysis of glucosylceramide.[1][2] Mutations in GBA1 lead to Gaucher disease, a lysosomal storage disorder, and are a significant genetic risk factor for Parkinson's disease and dementia with Lewy bodies.[1][3] Consequently, the modulation of GCase activity, particularly the stabilization and activation of its mutated forms, is a key therapeutic strategy. High-throughput screening (HTS) plays a pivotal role in identifying small-molecule compounds that can enhance GCase function.
Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of GCase.[4][5] While the primary goal of many HTS campaigns is to find GCase activators or chaperones, inhibitors like this compound are indispensable tools. They serve as critical control compounds to validate assay performance, confirm the mechanism of action of potential hits, and establish a baseline for GCase inhibition. These application notes provide detailed protocols for the use of this compound in HTS assays designed to discover novel GCase modulators.
Mechanism of Action and Relevance to Disease
GCase is responsible for the breakdown of glucosylceramide into glucose and ceramide within the lysosome.[6][7] For maximal activity, it requires an acidic environment (pH ~5.5) and the presence of the activator protein Saposin C.[2] Mutations in GBA1 can cause the GCase enzyme to misfold, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation, preventing it from reaching the lysosome.[8] This results in the accumulation of glucosylceramide, causing the cellular dysfunction observed in Gaucher disease.[8] There is also an inverse relationship between GCase activity and levels of α-synuclein, the protein that aggregates in Parkinson's disease.[3]
Therapeutic strategies aim to increase the amount of functional GCase in the lysosome. This can be achieved by small molecules that act as pharmacological chaperones to stabilize the enzyme and facilitate its correct trafficking, or by allosteric activators that enhance its enzymatic activity. HTS is a primary method for discovering such compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide an example of typical parameters for a GCase HTS assay.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Target | Glucocerebrosidase (GCase) | [4][5] |
| Activity | Inhibitor | [4][5] |
| IC₅₀ | 29.3 µM | [4][5] |
| Kᵢ | 18.5 µM | [4][5] |
| Application | Research in Gaucher disease and Parkinson's disease | [4][5] |
Table 2: Example Parameters for a Primary High-Throughput Screen for GCase Stabilizers
| Parameter | Description | Example Value |
| Cell Line | Human neuroglioma (H4) cells with GBA1 knockout, stably expressing HiBiT-tagged GCase | N/A |
| Assay Format | 1536-well plate luminescence-based assay | N/A |
| Compound Concentration | Titration-based quantitative HTS (qHTS) | 7-point titration |
| Incubation Time | 24-48 hours | N/A |
| Detection Reagent | LgBiT protein to reconstitute NanoLuc luciferase with HiBiT-GCase | N/A |
| Positive Control (Stabilizer) | Ambroxol | 10 µM |
| Inhibitory Control | This compound | 100 µM |
| Z'-factor | A measure of assay quality | > 0.5 |
Signaling and Disease Pathway
The following diagram illustrates the normal function of GCase, its disruption in disease, and the points of therapeutic intervention targeted by HTS.
Caption: GCase pathway from gene to lysosomal function and points of therapeutic intervention.
Experimental Protocols
The following protocols describe a typical HTS workflow for the discovery of GCase stabilizers and activators, highlighting the use of this compound as a control.
Protocol 1: Primary HTS for GCase Protein Stabilization
This assay identifies compounds that increase the total cellular level of a mutant GCase protein, indicating a stabilizing effect. A bioluminescent reporter system (e.g., HiBiT) is used for sensitive and quantitative readout.[1][9][10]
Objective: To identify small molecules that stabilize mutant GCase protein and prevent its degradation.
Materials:
-
H4 neuroglioma cells with GBA1 knockout, stably expressing HiBiT-tagged GCase (e.g., L444P mutant).[1][9]
-
Assay plates (1536-well, white, solid bottom).
-
Compound libraries.
-
This compound (for use as a negative/inhibitory control).
-
Ambroxol (for use as a positive control for stabilization).
-
Nano-Glo® HiBiT Lytic Detection System (or equivalent).
-
Luminometer compatible with 1536-well plates.
Methodology:
-
Cell Plating: Seed the H4 HiBiT-GCase cells into 1536-well plates at an optimized density and allow them to attach overnight.
-
Compound Pinning: Using an automated liquid handler, transfer nanoliter volumes of compound library solutions, positive control (Ambroxol), and the inhibitory control (this compound) to the assay plates. Ensure appropriate final concentrations for a dose-response curve.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator.
-
Lysis and Detection:
-
Equilibrate plates to room temperature.
-
Add the Nano-Glo® HiBiT Lytic Detection reagent, which contains the LgBiT protein subunit and substrate. This reagent lyses the cells and allows the LgBiT to bind to any HiBiT-tagged GCase, reconstituting the NanoLuc® luciferase and generating a luminescent signal.
-
Incubate for 10 minutes at room temperature to ensure complete lysis and signal generation.
-
-
Data Acquisition: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to the amount of HiBiT-GCase protein.
-
Data Analysis:
-
Normalize the data to controls on each plate.
-
Hits are identified as compounds that significantly increase the luminescent signal compared to the vehicle control (e.g., DMSO).
-
This compound is not expected to increase the signal and serves as a control to ensure that compounds do not interfere with the detection system in a non-specific way.
-
Caption: Workflow for the primary high-throughput screen to identify GCase stabilizers.
Protocol 2: Secondary Assay for GCase Lysosomal Activity
This assay validates hits from the primary screen by measuring their effect on the enzymatic activity of GCase within the lysosomes of living cells. A fluorescence-quenched substrate is used for this purpose.[1][9]
Objective: To confirm that hit compounds not only increase GCase protein levels but also enhance its functional activity in the lysosome.
Materials:
-
Patient-derived fibroblasts or H4 HiBiT-GCase cells.
-
Assay plates (384-well, black, clear bottom for imaging).
-
Validated hit compounds from the primary screen.
-
This compound (as an inhibitory control).
-
LysoFix-GBA, a fixable, lysosomotropic, fluorescence-quenched GCase substrate.[9]
-
Hoechst 33342 (for nuclear staining).
-
High-content imaging system.
Methodology:
-
Cell Plating: Seed cells into 384-well imaging plates and allow them to attach.
-
Compound Treatment: Treat cells with hit compounds, positive controls, and this compound at various concentrations for 48-72 hours.
-
Substrate Loading: Add the LysoFix-GBA substrate to the cells and incubate for a defined period (e.g., 2 hours). The substrate is non-fluorescent until it is cleaved by active GCase in the lysosome.
-
Staining and Fixation:
-
Wash cells to remove excess substrate.
-
Add Hoechst 33342 to stain the nuclei.
-
Fix the cells with paraformaldehyde.
-
-
Imaging: Acquire images using a high-content imaging system. Capture fluorescence in the channel for the cleaved substrate (e.g., red) and the nuclear stain (e.g., blue).
-
Image and Data Analysis:
-
Segment the images to identify individual cells (based on nuclear stain) and lysosomes (punctate red fluorescence).
-
Quantify the total fluorescence intensity per cell.
-
An increase in fluorescence indicates enhanced GCase activity.
-
Role of this compound: This compound is used as a crucial control. It should produce a significant decrease in the fluorescent signal, confirming that the signal is specific to GCase activity. This helps to eliminate false positives from the primary screen.
-
Protocol 3: Tertiary Assay for GCase Lysosomal Trafficking
This immunofluorescence-based assay directly visualizes the translocation of GCase to the lysosome, confirming the mechanism of action for chaperone compounds.[1][11]
Objective: To visually confirm that hit compounds promote the trafficking of GCase from the ER to the lysosome.
Materials:
-
Cells as in Protocol 2.
-
Assay plates (384-well, black, clear bottom).
-
Hit compounds.
-
Primary antibodies: anti-GCase (e.g., hGCase-1/23) and anti-LAMP1 (a lysosomal marker).[1][11]
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
DAPI (for nuclear staining).
-
High-content imaging system.
Methodology:
-
Cell Culture and Treatment: Plate and treat cells with compounds as described in Protocol 2.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against GCase and LAMP1.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.
-
-
Imaging: Acquire multi-channel fluorescence images.
-
Image Analysis:
-
Quantify the co-localization between the GCase signal (e.g., green) and the LAMP1 signal (e.g., red).
-
A significant increase in the co-localization coefficient for compound-treated cells compared to vehicle-treated cells indicates enhanced lysosomal trafficking of GCase.
-
This compound is not expected to affect trafficking and serves as a negative control in this assay.
-
Caption: Workflow for secondary assays to validate hits from the primary screen.
Conclusion
The discovery of small molecules that can enhance the function of glucocerebrosidase is a promising therapeutic avenue for Gaucher disease and Parkinson's disease. High-throughput screening is an essential part of this discovery process. While the goal is often to find activators and chaperones, potent inhibitors like this compound are invaluable as research tools. Their use as control compounds is critical for assay validation, ensuring the specificity of the screening data and confirming the mechanism of action of potential therapeutic candidates. The protocols outlined here provide a framework for a robust HTS cascade for the identification of novel GCase modulators, incorporating this compound as a key quality control reagent.
References
- 1. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 3. Glucocerebrosidase as a therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanism of glucocerebrosidase activation and dysfunction in Gaucher disease unraveled by molecular dynamics and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of glucocerebrosidase activation and dysfunction in Gaucher disease unraveled by molecular dynamics and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gaintherapeutics.com [gaintherapeutics.com]
- 9. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
Application Notes and Protocols: Glucocerebrosidase-IN-1 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase) is a lysosomal enzyme critical for the breakdown of glucosylceramide. Deficiencies in GCase activity are linked to Gaucher disease and are a significant genetic risk factor for Parkinson's disease. Modulating GCase activity is therefore a promising therapeutic strategy. Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of GCase, making it a valuable research tool for studying the physiological and pathological roles of this enzyme.
This document provides an overview of this compound and detailed protocols for the administration and assessment of GCase modulators in mouse models, based on available literature for similar compounds.
This compound: In Vitro Activity
While specific in vivo administration and dosage data for this compound in mouse models are not currently available in the public domain, its in vitro inhibitory activity has been characterized.
| Compound | Target | IC50 | Ki |
| Glucocerebrosidase-IN-1 | GCase | 29.3 μM | 18.5 μM |
Representative In Vivo Administration of GCase Modulators in Mouse Models
The following tables summarize the administration and dosage of other well-documented GCase modulators, Conduritol B epoxide (CBE) and S-181, in mouse models. These examples can serve as a reference for designing in vivo studies with this compound.
Table 1: Administration of Conduritol B Epoxide (CBE) in Mouse Models
| Mouse Model | Compound | Dosage | Administration Route | Frequency | Duration | Purpose of Study |
| Wild-type and PrP-A53T-SNCA mice | Conduritol B epoxide (CBE) | 100 mg/kg | Intraperitoneal (i.p.) | Three times per week | 10 weeks | To induce partial inhibition of GCase activity and assess effects on α-synuclein accumulation and behavior.[1] |
| Wild-type mice | Conduritol B epoxide (CBE) | 100 mg/kg | Intraperitoneal (i.p.) | Daily | 28 days | To model reduced GCase activity and investigate neuropathological changes. |
Table 2: Administration of S-181 in a Mouse Model
| Mouse Model | Compound | Dosage | Administration Route | Frequency | Duration | Purpose of Study |
| Wild-type (Gba1+/+) and Gba1D409V/+ mice | S-181 hydrochloride | 50 mg/kg | Intraperitoneal (i.p.) | Twice per day | 15 days | To study the pharmacodynamics and efficacy of a GCase modulator on lipid substrates and α-synuclein.[2] |
Experimental Protocols
Preparation and Administration of a GCase Modulator
This protocol is a generalized procedure based on methods reported for other GCase modulators and should be optimized for this compound.
Materials:
-
GCase modulator (e.g., this compound)
-
Vehicle (e.g., 5% dextrose solution, saline)
-
Sterile syringes and needles
-
Mouse model of choice
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, prepare the dosing solution by dissolving the GCase modulator in the appropriate vehicle to the desired concentration. For example, to achieve a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 12.5 mg/mL.
-
Ensure the compound is fully dissolved. Sonication or gentle warming may be necessary, depending on the compound's solubility.
-
Prepare a vehicle-only solution to serve as a control.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the dosing solution or vehicle control via the chosen route (e.g., intraperitoneal injection).
-
Observe the animals for any immediate adverse reactions.
-
-
Treatment Schedule:
-
Follow the predetermined dosing frequency and duration as outlined in the experimental design.
-
In Vivo GCase Activity Assay
This protocol describes how to measure GCase activity in brain tissue from treated mice.
Materials:
-
Mouse brain tissue
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 750 mM NaCl, 5 mM EDTA, 10% Triton X-100)
-
BCA Protein Assay Kit
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Reaction buffer
-
Stopping buffer
-
Fluorometer
Procedure:
-
Tissue Homogenization:
-
Harvest brain tissue from treated and control mice.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
GCase Activity Measurement:
-
In a 96-well plate, add a standardized amount of protein lysate from each sample.
-
Add the reaction buffer containing the 4-MUG substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stopping buffer.
-
-
Fluorescence Reading:
-
Measure the fluorescence of the cleaved 4-methylumbelliferone (B1674119) product using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
-
Data Analysis:
-
Calculate GCase activity relative to the protein concentration and normalize to control samples.
-
Visualizations
Signaling Pathway
Caption: Bidirectional pathogenic loop between GCase and α-synuclein.
Experimental Workflow
Caption: General experimental workflow for in vivo testing of a GCase inhibitor.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Target Engagement of Glucocerebrosidase-IN-1 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying the engagement of a drug candidate with its target protein within a cellular environment.[1] This technique is predicated on the principle that ligand binding increases the thermal stability of a protein.[2] Glucocerebrosidase (GBA) is a lysosomal enzyme responsible for the breakdown of glucosylceramide.[3][4] Dysfunction of GBA is associated with Gaucher disease and is a significant risk factor for Parkinson's disease.[5]
Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of GBA, with a reported IC50 of 29.3 µM and a Ki of 18.5 µM.[6][7] Understanding the direct interaction of this compound with GBA in a cellular context is crucial for its development as a potential therapeutic agent. These application notes provide a detailed protocol for utilizing CETSA to determine the target engagement of this compound with endogenous GBA in cultured cells.
Principle of the Assay
The CETSA workflow involves treating cells with the compound of interest, followed by heating the cells to a specific temperature range. Unbound proteins will denature and aggregate at elevated temperatures, while ligand-bound proteins will remain in their soluble, native state.[4] After cell lysis and removal of aggregated proteins by centrifugation, the amount of soluble GBA is quantified, typically by Western blotting.[8] A positive thermal shift, observed as a higher amount of soluble GBA at elevated temperatures in the presence of the compound, indicates target engagement.
Data Presentation
Table 1: Thermal Shift Data for Glucocerebrosidase (GBA) upon this compound Binding
| Treatment Group | This compound Concentration | Incubation Time | Melting Temperature (Tm) or Aggregation Temperature (Tagg) | Thermal Shift (ΔTm or ΔTagg) |
| Vehicle (DMSO) | 0 µM | 1 hour | Tm_vehicle | - |
| Glucocerebrosidase-IN-1 HCl | 10 µM | 1 hour | Tm_compound | Tm_compound - Tm_vehicle |
| Glucocerebrosidase-IN-1 HCl | 30 µM | 1 hour | Tm_compound | Tm_compound - Tm_vehicle |
| Glucocerebrosidase-IN-1 HCl | 100 µM | 1 hour | Tm_compound | Tm_compound - Tm_vehicle |
Note: The melting temperature of recombinant GBA is approximately 57°C at neutral pH and 61°C at acidic pH.[3] A cellular CETSA experiment has shown a Tagg for endogenous GBA between 46.9°C and 49°C.[9] The expected outcome is a positive ΔTm or ΔTagg, indicating stabilization of GBA by the compound.
Table 2: Isothermal Dose-Response Data for Glucocerebrosidase (GBA)
| This compound Concentration (µM) | Temperature (°C) | Normalized Soluble GBA Level (Vehicle = 1) |
| 0 (Vehicle) | 52 | 1.00 |
| 1 | 52 | - |
| 3 | 52 | - |
| 10 | 52 | - |
| 30 | 52 | - |
| 100 | 52 | - |
Note: The temperature for the isothermal dose-response experiment should be chosen from the melting curve, typically at a point where there is a significant difference in soluble protein between the vehicle and compound-treated samples.
Experimental Protocols
Protocol 1: CETSA Melt Curve for Determining Thermal Shift (ΔTagg)
This protocol is designed to determine the change in the aggregation temperature of GBA upon binding to this compound.
Materials:
-
Cell line expressing endogenous GBA (e.g., HEK293, SH-SY5Y)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer (e.g., RIPA buffer with 0.1-0.4% non-ionic detergent like NP-40, considering GBA's membrane association)[10][11]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against GBA
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Thermal cycler
-
Centrifuge
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 30 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[4]
-
-
Cell Lysis and Sample Preparation:
-
Add lysis buffer to the cell suspensions and incubate on ice for 30 minutes with vortexing.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[8]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GBA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for GBA using densitometry software.
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized band intensities against the temperature to generate melting curves for both vehicle and compound-treated samples.
-
Determine the Tagg (temperature at which 50% of the protein is denatured) for each curve.
-
Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from the Tagg of the compound-treated sample.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
This protocol is used to determine the potency of this compound in stabilizing GBA at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture and prepare cells as described in Protocol 1.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle-only control.
-
Treat cells with the different concentrations of the compound for 1 hour at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest and resuspend cells as described in Protocol 1.
-
Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be selected from the melt curve data (Protocol 1) where a significant stabilization is observed (e.g., 52°C).
-
-
Cell Lysis, Sample Preparation, and Western Blot Analysis:
-
Follow the same procedures for cell lysis, sample preparation, and Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for GBA for each compound concentration.
-
Normalize the band intensities to the vehicle-treated sample.
-
Plot the normalized band intensities against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.
-
Mandatory Visualizations
Caption: Glucocerebrosidase (GBA) signaling pathway and inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| No GBA signal in Western blot | Low GBA expression in the cell line. Inefficient antibody. Insufficient protein loading. | Use a cell line with higher endogenous GBA expression or an overexpression system. Test different primary antibodies and optimize the antibody concentration. Increase the amount of protein loaded on the gel.[8] |
| No thermal shift observed | Compound does not bind to GBA in cells. Incorrect temperature range. Insufficient compound concentration or incubation time. | Confirm compound activity through other assays. Optimize the temperature gradient based on initial melt curve experiments. Perform a dose-response and time-course experiment. |
| High variability between replicates | Inconsistent cell numbers. Uneven heating. Pipetting errors. | Ensure accurate cell counting and seeding. Use a calibrated thermal cycler. Use calibrated pipettes and careful technique. |
| Biphasic melt curve | Presence of different GBA pools (e.g., ER and lysosomal) with different stabilities. | This may be an expected result. Analyze the shifts in both phases if possible. Consider subcellular fractionation prior to CETSA. |
References
- 1. Stabilization of Glucocerebrosidase by Active Site Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Quantification of Glucocerebrosidase-IN-1 Hydrochloride in Rat Plasma using LC-MS/MS
Introduction
Glucocerebrosidase (GCase) is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Inherited deficiency of GCase leads to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide in various tissues.[1][2] Furthermore, mutations in the GCase gene (GBA1) are a significant genetic risk factor for Parkinson's disease.[3] Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of GCase, making it a valuable research tool for studying the pathophysiology of these diseases.[4][5][6][7] This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma. The method is suitable for pharmacokinetic and pharmacodynamic studies in preclinical drug development.
Materials and Methods
Chemicals and Reagents
This compound (purity ≥98%) and its stable isotope-labeled internal standard (SIL-IS), Glucocerebrosidase-IN-1-d4 hydrochloride, were sourced from a commercial supplier. HPLC-grade acetonitrile (B52724) and methanol (B129727) were purchased from a reputable chemical vendor. Formic acid (LC-MS grade) and deionized water were used throughout the experiments. Blank rat plasma with K2EDTA as the anticoagulant was obtained from a commercial bio-reagent supplier.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis. The system was equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation (PPT) method was employed for the extraction of this compound from rat plasma.[8][9] To 50 µL of rat plasma, 10 µL of the internal standard working solution (100 ng/mL in 50% methanol) was added, followed by 200 µL of acetonitrile containing 0.1% formic acid. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reverse-phase column (50 x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient was used, starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Glucocerebrosidase-IN-1: Precursor ion (Q1) m/z 246.2 → Product ion (Q3) m/z 116.1
-
Glucocerebrosidase-IN-1-d4 (IS): Precursor ion (Q1) m/z 250.2 → Product ion (Q3) m/z 120.1
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
Results
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in rat plasma. The method was validated according to the FDA's bioanalytical method validation guidelines.[8]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), low QC (3 ng/mL), medium QC (100 ng/mL), and high QC (800 ng/mL). The results are summarized in Table 1.
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| 1 (LLOQ) | 6.8 | 3.5 | 8.2 | 5.1 |
| 3 (Low) | 5.2 | -2.1 | 6.5 | -1.8 |
| 100 (Medium) | 4.1 | 1.3 | 5.3 | 2.4 |
| 800 (High) | 3.5 | -0.8 | 4.7 | -1.2 |
| Table 1: Intra- and Inter-day Precision and Accuracy |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution. The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked samples. The results are presented in Table 2.
| QC Level (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 3 (Low) | 98.2 | 91.5 |
| 800 (High) | 101.5 | 93.2 |
| Table 2: Matrix Effect and Recovery |
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the LC-MS/MS quantification of Glucocerebrosidase-IN-1 HCl.
Caption: Simplified diagram of the Glucocerebrosidase (GCase) pathway and the inhibitory action of Glucocerebrosidase-IN-1 HCl.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in rat plasma. The method utilizes a straightforward protein precipitation for sample preparation and offers excellent sensitivity, accuracy, and precision. This validated method is well-suited for supporting preclinical pharmacokinetic and pharmacodynamic studies of GCase inhibitors.
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
Glucocerebrosidase-IN-1 Hydrochloride: A Dual-Function Tool for Probing GCase Activity
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is critical for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2] Deficiencies in GCase activity, often stemming from mutations in GBA1, lead to the lysosomal storage disorder Gaucher disease (GD) and represent a significant genetic risk factor for Parkinson's disease (PD).[2][3] Understanding the modulation of GCase activity is therefore a key area of research for developing therapeutics for these debilitating conditions.
Glucocerebrosidase-IN-1 hydrochloride is a potent and selective tool compound for studying GCase. It functions as a reversible inhibitor of GCase, but has also been observed to act as a pharmacological chaperone for certain GCase mutations, highlighting its utility in probing the enzyme's function and dysfunction. This document provides detailed application notes and protocols for the use of this compound in both in vitro and cell-based assays to investigate GCase activity.
Physicochemical and Pharmacological Properties
This compound is a small molecule inhibitor of GCase. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Target | Glucocerebrosidase (GCase) | [4] |
| IC50 | 29.3 µM | [4] |
| Ki | 18.5 µM | [4] |
| Observed Chaperone Effect | 1.8-fold increase in GCase activity in homozygous L444P mutant fibroblasts | [4] |
Mechanism of Action
As an inhibitor, this compound likely binds to the active site of GCase, preventing the binding and hydrolysis of its substrate, glucosylceramide. This inhibitory activity is crucial for its use as a tool compound to create a model of GCase deficiency in vitro and in cells.
Interestingly, for certain GCase mutants such as L444P, which is known to cause protein misfolding and retention in the endoplasmic reticulum, Glucocerebrosidase-IN-1 has demonstrated an ability to increase the residual enzyme activity. This suggests a pharmacological chaperone effect, where the compound may stabilize the mutant GCase protein, facilitating its proper folding and trafficking to the lysosome, thereby increasing the amount of active enzyme.
Experimental Protocols
The following protocols are adapted from established methods for measuring GCase activity and can be specifically tailored for the use of this compound.
Protocol 1: In Vitro GCase Inhibition Assay
This protocol determines the inhibitory potential of this compound on GCase activity using a fluorogenic substrate.
Materials:
-
Recombinant human GCase
-
This compound
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100
-
Stop Buffer: 0.5 M glycine, pH 10.4
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of concentrations for testing (e.g., 0.1 µM to 100 µM).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of recombinant GCase solution (at a predetermined optimal concentration) to each well. Add 20 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the respective wells. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 20 µL of 4-MUG solution (e.g., 4 mM in Assay Buffer) to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop Reaction: Add 100 µL of Stop Buffer to each well.
-
Fluorescence Measurement: Read the fluorescence at an excitation of 365 nm and an emission of 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular GCase Activity Assay
This protocol measures the effect of this compound on GCase activity within cultured cells.
Materials:
-
Human fibroblast cell line (e.g., wild-type or L444P mutant)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors
-
4-MUG substrate solution (as in Protocol 1)
-
Assay Buffer (as in Protocol 1)
-
Stop Buffer (as in Protocol 1)
-
BCA Protein Assay Kit
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Plate cells in a suitable culture vessel and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control for 24-72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
GCase Activity Assay: In a 96-well plate, add a standardized amount of protein from each cell lysate (e.g., 10-20 µg) to each well. Adjust the volume with Lysis Buffer.
-
Substrate Addition: Add 4-MUG substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop Reaction: Add Stop Buffer to each well.
-
Fluorescence Measurement: Read the fluorescence as described in Protocol 1.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each sample. For inhibition studies, calculate the percentage of remaining GCase activity compared to the vehicle-treated control. For chaperone studies in mutant cell lines, calculate the fold-increase in GCase activity compared to the vehicle-treated mutant cells.
Data Presentation
The following table summarizes the expected outcomes when using this compound as a tool compound.
| Assay Type | Cell Type | Expected Outcome | Key Parameter |
| In Vitro Inhibition | Recombinant GCase | Dose-dependent decrease in GCase activity | IC50 |
| Cellular Inhibition | Wild-type fibroblasts | Dose-dependent decrease in intracellular GCase activity | Cellular IC50 |
| Pharmacological Chaperoning | L444P mutant fibroblasts | Dose-dependent increase in intracellular GCase activity | Fold-increase in activity |
Conclusion
This compound is a valuable and versatile tool for researchers studying GCase. Its dual functionality as both an inhibitor and a potential pharmacological chaperone allows for a broad range of applications in probing GCase activity in health and disease. The protocols provided herein offer a starting point for utilizing this compound to advance our understanding of GCase biology and to facilitate the discovery of novel therapeutics for Gaucher disease and Parkinson's disease.
References
Troubleshooting & Optimization
How to improve the solubility of Glucocerebrosidase-IN-1 hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Glucocerebrosidase-IN-1 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Glucocerebrosidase (GCase).[1][2][3] GCase is a lysosomal enzyme responsible for the breakdown of glucocerebroside into glucose and ceramide.[4][5] Inhibition of GCase leads to the accumulation of its substrates, glucosylceramide and glucosylsphingosine. This accumulation can disrupt the autophagy-lysosomal degradation pathway, a critical cellular process for clearing aggregated proteins. A key consequence of this disruption is the aggregation of α-synuclein, a protein strongly implicated in the pathology of Parkinson's disease.[6][7] Therefore, this compound is a valuable research tool for studying Gaucher disease and Parkinson's disease.[1][2][3]
Q2: In which solvents is this compound soluble?
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. What can I do?
This is a common issue when working with compounds that have high solubility in DMSO but lower solubility in aqueous solutions. To minimize precipitation, it is crucial to ensure that the final concentration of DMSO in your aqueous medium is kept as low as possible, typically below 0.5%. It is advisable to prepare intermediate dilutions of your DMSO stock in a suitable buffer before adding it to your final experimental setup.
Troubleshooting Guide: Improving Solubility
If you are encountering difficulties in dissolving this compound, the following troubleshooting steps can be employed.
Solubility Enhancement Techniques
| Method | Description | Considerations |
| Solvent Selection | Start with the recommended solvent, which is DMSO. | Ensure the use of high-purity, anhydrous DMSO to avoid introducing moisture that can affect solubility and compound stability. |
| Gentle Warming | Gently warm the solution in a water bath set to 37-50°C. | Avoid excessive heat, as it may degrade the compound. Always check the compound's stability at elevated temperatures. |
| Sonication | Use a bath sonicator to provide mechanical energy to break down any clumps and aid in dissolution. | Sonication can generate heat, so monitor the temperature of your sample. |
| pH Adjustment | For hydrochloride salts, solubility can often be improved in acidic conditions. | The optimal pH for solubility will be compound-specific. Be aware that altering the pH may affect your experimental system. |
| Use of Co-solvents | A mixture of solvents can sometimes improve solubility more than a single solvent. For aqueous solutions, a small percentage of an organic co-solvent like ethanol (B145695) can be tested. | The choice of co-solvent and its concentration must be compatible with your experimental setup and should not interfere with the biological activity being measured. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the standard procedure for preparing a stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (37°C) can be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Workflow for Solubility Improvement
This workflow provides a systematic approach to troubleshoot and improve the solubility of this compound.
Caption: A logical workflow for improving the solubility of this compound.
Signaling Pathway
The inhibition of GCase by this compound has significant downstream effects on cellular pathways implicated in neurodegenerative diseases.
Caption: Signaling pathway affected by the inhibition of GCase by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 5. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Glucocerebrosidase-IN-1 | TargetMol [targetmol.com]
- 9. Glucocerebrosidase | Endogenous Metabolite | TargetMol [targetmol.com]
Optimizing Glucocerebrosidase-IN-1 Hydrochloride Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving Glucocerebrosidase-IN-1 hydrochloride. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly concerning the determination of optimal incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme glucocerebrosidase (GCase).[1][2][3] It exhibits an IC50 of 29.3 µM and a Ki of 18.5 µM.[1][2][3][4] This inhibition of GCase activity is a key aspect of its use in research related to Gaucher disease and Parkinson's disease.[1][2][3]
Q2: What is a typical starting concentration for this compound in cell-based assays?
A typical starting concentration for in vitro experiments would be in the range of its IC50 value, which is 29.3 µM. However, the optimal concentration will depend on the specific cell type, cell density, and the desired level of GCase inhibition. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long should I incubate my cells with this compound?
The optimal incubation time is highly dependent on the experimental goal. Here are some general guidelines:
-
Short-term incubation (1-6 hours): To observe direct and acute inhibition of GCase enzymatic activity.
-
Intermediate-term incubation (24-72 hours): To study the initial downstream cellular consequences of GCase inhibition, such as effects on lysosomal function and autophagy. A 24-hour incubation is a common starting point for assessing the impact of GCase modulators.
-
Long-term incubation (several days): To investigate chronic effects of GCase inhibition, such as α-synuclein aggregation, which may require longer periods to manifest. Studies using other GCase inhibitors have employed incubation times of 5 to 14 days to observe such effects.[5]
Q4: Can Glucocerebrosidase-IN-1 act as a pharmacological chaperone?
Interestingly, some compounds that inhibit GCase at higher concentrations can act as pharmacological chaperones at lower concentrations, enhancing its activity. One study reported that Glucocerebrosidase-IN-1 (referred to as compound 11a) was able to enhance GCase activity by 1.8-fold in fibroblasts with the homozygous L444P mutation.[1][4] To investigate this chaperoning effect, a longer incubation period of around 5 days may be necessary.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low GCase inhibition observed | Incorrect concentration of inhibitor: The concentration of this compound may be too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your cell type. |
| Short incubation time: The incubation time may not be sufficient to achieve significant inhibition. | Increase the incubation time. Consider a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal duration. | |
| Compound instability: The inhibitor may be degrading in the cell culture medium over long incubation periods. | Prepare fresh inhibitor solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor periodically. | |
| High cell density: A high cell density can reduce the effective concentration of the inhibitor per cell. | Optimize cell seeding density to ensure consistent and effective inhibitor concentration. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and careful pipetting to seed cells evenly. |
| Pipetting errors: Inaccurate pipetting of the inhibitor or assay reagents. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Edge effects on microplates: Wells on the edge of the plate are prone to evaporation, which can affect cell health and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Cell toxicity observed | High concentration of inhibitor: The concentration of this compound may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of the inhibitor. Use a concentration that effectively inhibits GCase without causing significant cell death. |
| Prolonged incubation: Long exposure to the inhibitor, even at non-toxic concentrations, could induce cellular stress. | Assess cell viability at different time points during long-term incubation. | |
| Unexpected increase in GCase activity | Pharmacological chaperone effect: At certain concentrations and incubation times, the inhibitor may be acting as a chaperone, enhancing GCase activity. | Test a wider range of concentrations, including lower ones, to see if a biphasic dose-response is observed. A longer incubation time (e.g., 5 days) might be required to observe the chaperone effect.[6] |
Data Summary
Recommended Incubation Times for GCase-Related Experiments
| Experimental Goal | Compound Type | Cell Type | Incubation Time | Reference |
| GCase Inhibition | Conduritol B Epoxide (CBE) | Differentiated SH-SY5Y cells | 5 days | [5] |
| GCase Inhibition | Conduritol B Epoxide (CBE) | Microglial cells | 48 hours | [7] |
| GCase Inhibition | Conduritol B Epoxide (CBE) | Mouse Cortical Neurons | 8 days | [8] |
| GCase Chaperoning | Isofagomine (IFG) | Gaucher Fibroblasts | 5 days | [6] |
| GCase Stabilization | Various small molecules | H4 cells | 24 hours | [9] |
| GCase Activity Assay | N/A | Cell Lysates | 30-60 minutes | [10][11] |
Experimental Protocols
Protocol 1: In Vitro GCase Inhibition Assay in Cell Lysates
This protocol is adapted from standard fluorometric GCase activity assays and can be used to determine the IC50 of this compound.
Materials:
-
Cells of interest (e.g., fibroblasts, neurons)
-
This compound
-
Lysis buffer (e.g., 0.25% sodium taurocholate, 0.25% Triton X-100 in citrate/phosphate buffer, pH 5.4)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~445 nm)
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Harvest and wash the cells with PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the lysate.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
Dilute the cell lysate to a standardized protein concentration in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted cell lysate to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no lysate).
-
Calculate the percentage of GCase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular GCase Activity Assay
This protocol measures GCase activity within intact cells treated with this compound.
Materials:
-
Cells of interest cultured in 96-well plates
-
This compound
-
Live-cell GCase substrate (e.g., PFB-FDGlu)
-
Imaging medium (e.g., phenol (B47542) red-free DMEM)
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound for the desired incubation time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
Substrate Loading:
-
Remove the treatment medium and wash the cells with pre-warmed PBS.
-
Add the live-cell GCase substrate, diluted in imaging medium, to each well.
-
Incubate at 37°C for the recommended time for the specific substrate (typically 30-60 minutes).
-
-
Data Acquisition:
-
High-Content Imaging: Image the cells using a high-content imager with the appropriate filter sets for the fluorescent product.
-
Flow Cytometry: Harvest the cells, resuspend them in FACS buffer, and analyze the fluorescence on a flow cytometer.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity per cell or per well.
-
Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the percentage of GCase activity.
-
Visualizations
Signaling Pathway of GCase Inhibition
Caption: A diagram illustrating the central role of GCase in the lysosome and the impact of its inhibition.
Experimental Workflow for Optimizing Incubation Time
Caption: A logical workflow for systematically determining the optimal incubation time for your experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 7. Inhibition of microglial β-glucocerebrosidase hampers the microglia-mediated antioxidant and protective response in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
Troubleshooting inconsistent results with Glucocerebrosidase-IN-1 hydrochloride.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Glucocerebrosidase-IN-1 hydrochloride. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme glucocerebrosidase (GCase).[1][2] GCase is a lysosomal enzyme responsible for the hydrolysis of glucocerebroside to glucose and ceramide.[3][4] By inhibiting GCase, this compound leads to an accumulation of its substrate, which is a key characteristic of Gaucher disease and is also implicated in the pathology of Parkinson's disease.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, it is recommended to store the product under the conditions specified in the Certificate of Analysis provided by the manufacturer. Generally, solid compounds of this nature are stored at -20°C.
Q3: In which solvents is this compound soluble?
A3: Information on solubility should be available on the product data sheet. For in vivo studies, a dissolution calculator may be provided by the supplier. It is crucial to use a solvent that is compatible with your experimental system and does not interfere with the assay.
Q4: Can this compound be used as a pharmacological chaperone?
A4: While some inhibitors can act as pharmacological chaperones at sub-inhibitory concentrations, Glucocerebrosidase-IN-1 is primarily characterized as a GCase inhibitor.[5][6] Interestingly, at a concentration of 29.3 μM, it has been shown to enhance GCase activity by 1.8-fold in fibroblasts with a specific mutation (homozygous L444P).[5][6] This suggests a potential dual role, but its primary classification is as an inhibitor.
Troubleshooting Guide
Inconsistent Inhibition of GCase Activity
Q: I am observing variable or lower-than-expected inhibition of GCase activity in my experiments. What are the possible causes and solutions?
A: Inconsistent GCase inhibition can arise from several factors. Below is a systematic guide to troubleshoot this issue.
1. Reagent Preparation and Handling:
-
Inhibitor Stock Solution: Ensure the inhibitor is fully dissolved. We recommend preparing a fresh stock solution for each experiment or using aliquots stored at -80°C to avoid repeated freeze-thaw cycles.
-
Enzyme Stability: GCase activity is pH-dependent, with an optimal pH of 5.5.[3] Ensure your assay buffer is maintained at the correct pH. The enzyme can also be sensitive to degradation, so keep it on ice and use it within its recommended stability window.
-
Substrate Preparation: The substrate, glucocerebroside, should be prepared according to the manufacturer's instructions. Inconsistent substrate concentration will lead to variable enzyme kinetics.
2. Assay Conditions:
-
Incubation Time: Ensure the pre-incubation time of the enzyme with the inhibitor is consistent across all experiments to allow for binding to reach equilibrium.
-
Assay Linearity: The enzyme reaction should be in the linear range with respect to time and enzyme concentration. If the reaction proceeds too quickly, the inhibitory effect may be underestimated.
-
Presence of Activators/Inhibitors: GCase activity can be influenced by other molecules. For instance, Saposin C and negatively charged lipids are required for maximal catalytic activity.[3] Conversely, other compounds in your sample could be interfering with the assay.
3. Cell-Based Assays:
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. Stressed or overly confluent cells can exhibit altered enzyme activity.
-
Compound Permeability: If you are working with whole cells, inconsistent results might be due to variable compound uptake. Verify the cell permeability of this compound in your specific cell line.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 29.3 ± 1.8 μM | [6] |
| Ki | 18.5 μM | [1][2][5][6] |
Experimental Protocols
General Protocol for In Vitro GCase Activity Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 150 mM McIlvaine buffer, pH 5.2).
-
Prepare the GCase enzyme solution in the reaction buffer.
-
Prepare the fluorogenic substrate solution (e.g., 4-Methylumbelliferyl β-D-glucopyranoside).
-
-
Assay Procedure:
-
Add the GCase enzyme solution to the wells of a microplate.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a specific time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 0.25 M glycine (B1666218) buffer, pH 10.4).[7]
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: A workflow diagram for troubleshooting inconsistent GCase inhibition.
Caption: The inhibitory action of Glucocerebrosidase-IN-1 HCl on GCase and its link to disease pathology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. protocols.io [protocols.io]
Assessing the stability of Glucocerebrosidase-IN-1 hydrochloride in solution.
This technical support center provides guidance on assessing the stability of Glucocerebrosidase-IN-1 hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Recommended storage conditions for this compound are crucial for maintaining its integrity. For long-term storage, the powdered form should be kept at -20°C, where it is reported to be stable for up to three years.[1] When prepared in a solvent such as DMSO, the solution should be stored at -80°C and is expected to be stable for up to one year.[1]
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it further with aqueous buffers or cell culture media. When making aqueous solutions, ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Q3: How does pH affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: There is no specific data available regarding the photostability of this compound. As a general precaution for novel small molecules, it is recommended to protect solutions from light to minimize the risk of photodegradation. This can be achieved by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the potential degradation pathways for this compound?
A5: The specific degradation products and pathways of this compound have not been publicly documented. Common degradation pathways for small molecules in solution include hydrolysis, oxidation, and photolysis. To identify potential degradation products, a forced degradation study followed by analysis using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) would be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate observed in stock solution after storage. | The compound may have limited solubility in the chosen solvent at low temperatures, or the compound may have degraded into a less soluble product. | - Gently warm the solution to see if the precipitate redissolves. - Prepare a fresh, more dilute stock solution. - Consider using a different solvent for storage. - Analyze the precipitate to determine its identity. |
| Inconsistent results between experiments. | This could be due to inconsistent solution preparation, variable storage times or conditions, or degradation of the compound. | - Standardize the protocol for solution preparation. - Prepare fresh solutions for each experiment or adhere to strict, validated storage guidelines. - Perform a stability assessment of your compound under your specific experimental conditions. |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | This is a strong indication of compound degradation. | - Identify the degradation products to understand the degradation pathway. - Adjust experimental conditions to minimize degradation (e.g., change pH, protect from light, add antioxidants). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general procedure to assess the stability of this compound in a solution over time at different temperatures.
1. Materials:
- This compound
- Dimethyl Sulfoxide (DMSO), HPLC grade
- Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Acetonitrile (B52724) or Methanol (B129727), HPLC grade (for quenching)
- HPLC or LC-MS system
- Appropriate HPLC column (e.g., C18)
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
- Microcentrifuge tubes or HPLC vials
2. Procedure:
- Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
- Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.
- Incubation: Aliquot the working solution into separate vials for each time point and temperature condition.
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition. The t=0 sample should be processed immediately.
- Quenching (Optional but Recommended): To stop further degradation, add an equal volume of cold acetonitrile or methanol to the sample. This will also precipitate any proteins in the buffer.
- Sample Preparation for Analysis: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
- HPLC/LC-MS Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
- Data Analysis: Quantify the peak area of the parent compound at each time point and compare it to the peak area of the t=0 sample. Plot the percentage of the remaining compound against time for each temperature condition.
Visualizations
References
- 1. The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stabilization of Glucocerebrosidase by Active Site Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Determining the cytotoxicity of Glucocerebrosidase-IN-1 hydrochloride in different cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the cytotoxicity of Glucocerebrosidase-IN-1 hydrochloride in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Glucocerebrosidase (GCase).[1][2] GCase is a lysosomal enzyme responsible for the breakdown of glucocerebroside, a component of cell membranes.[3] Inhibition of GCase leads to the accumulation of its substrate, which can have various downstream cellular effects.
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound against the GCase enzyme is 29.3 µM.[1][2] It is important to note that this is the concentration required to inhibit the enzyme's activity by 50% and may not directly correspond to the cytotoxic IC50 in a given cell line.
Q3: In which research areas is this compound typically used?
This compound is primarily used in research related to Gaucher disease, a lysosomal storage disorder caused by GCase deficiency, and Parkinson's disease, as mutations in the GBA1 gene (encoding GCase) are a significant risk factor for this neurodegenerative disorder.[2][3]
Q4: Are there any known off-target effects of this compound?
While described as a selective GCase inhibitor, it is always recommended to perform counter-screening against related enzymes or pathways to confirm selectivity in your specific experimental model.
Q5: How should I prepare a stock solution of this compound?
It is recommended to consult the manufacturer's datasheet for specific solubility information. Generally, a stock solution can be prepared in a solvent like DMSO. For cellular assays, ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Inconsistent Cytotoxicity Results
Problem: High variability in cytotoxicity data between replicate wells or experiments.
Possible Causes & Solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to seed a consistent number of viable cells per well.
-
-
Compound Precipitation: The compound may be precipitating out of the culture medium at higher concentrations.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. If observed, try preparing fresh dilutions or using a different solvent system if compatible with your cells.
-
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
-
Incubation Time: The duration of compound exposure can significantly impact cytotoxicity.
-
Solution: Optimize the incubation time for your specific cell line and experimental question. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Unexpectedly High or Low Cytotoxicity
Problem: The observed cytotoxicity is significantly different from what might be expected based on the enzymatic IC50.
Possible Causes & Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Solution: The enzymatic IC50 (29.3 µM) is a starting point. The cytotoxic IC50 will depend on factors like the cell line's metabolic activity, proliferation rate, and expression levels of GCase. It is essential to perform a dose-response curve for each cell line.
-
-
Metabolic Activity of Cells: The chosen cytotoxicity assay may be influenced by the metabolic state of the cells.
-
Solution: If using a metabolic assay like MTT, consider that some compounds can interfere with cellular metabolism without directly causing cell death. It is advisable to confirm results with a different assay that measures a distinct cytotoxicity marker, such as membrane integrity (LDH assay).
-
-
Compound Stability: The compound may not be stable in culture medium for the duration of the experiment.
-
Solution: Prepare fresh dilutions of the compound for each experiment.
-
Data Presentation
Cytotoxicity of this compound
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | Cytotoxic IC50 (µM) | Reference |
| This compound | Glucocerebrosidase (GCase) | 29.3 µM | Not Reported | Not Reported | [1][2] |
Note: Specific cytotoxic IC50 values for this compound in different cell lines are not widely available in the public domain. Researchers should determine these values empirically for their cell lines of interest.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The LDH (Lactate Dehydrogenase) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture supernatant.
Materials:
-
96-well plates
-
This compound
-
Complete cell culture medium
-
LDH assay kit (containing substrate, enzyme, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired period at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (substrate and enzyme) to each well containing the supernatant according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction and Measure Absorbance: Add the stop solution to each well and measure the absorbance at the recommended wavelength (typically 490 nm).
Visualization of Signaling Pathways and Workflows
Experimental Workflow for Determining Cytotoxicity
Caption: Workflow for assessing the cytotoxicity of this compound.
Potential Downstream Effects of GCase Inhibition Leading to Cytotoxicity
Caption: Putative signaling cascade following GCase inhibition.
References
How to minimize variability in GCase inhibition assays with Glucocerebrosidase-IN-1 hydrochloride.
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize variability in Glucocerebrosidase (GCase) inhibition assays using Glucocerebrosidase-IN-1 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of GCase.[1][2] It acts by binding to the enzyme, thereby reducing its catalytic activity. While some GCase inhibitors can act as pharmacological chaperones at low concentrations, Glucocerebrosidase-IN-1 is primarily characterized by its inhibitory function.[3][4]
Q2: What is the optimal pH for a GCase activity assay?
A2: The optimal pH for GCase activity is acidic, mimicking the lysosomal environment where the enzyme is naturally found.[5] Most protocols recommend a pH between 5.2 and 5.9.[6] GCase activity can be significantly reduced at neutral pH. For instance, activity can decrease by as much as 47% at pH 7.0 compared to pH 5.9.[7]
Q3: Why is a detergent like sodium taurocholate included in the assay buffer?
A3: Sodium taurocholate, a bile salt, is a crucial component for in vitro GCase activity.[6] It acts as a detergent to solubilize the lipid substrate, glucocerebroside (or its fluorescent analog), making it accessible to the enzyme. GCase activity increases with the concentration of sodium taurocholate, typically reaching a plateau at around 15 mM.[7] Inconsistent concentrations of this detergent can be a significant source of variability.
Q4: What are the recommended concentrations for the substrate and this compound?
A4: The concentration of the commonly used fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), typically ranges from 2.5 mM to 5 mM.[6] For Glucocerebrosidase-IN-1, which has a reported IC50 of 29.3 µM and a Ki of 18.5 µM, a dose-response curve should be performed to determine the optimal inhibitory concentrations for your specific assay system.[1]
Troubleshooting Guide
High variability in replicate wells or between experiments can obscure meaningful results. This guide addresses common issues and provides solutions.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques (e.g., reverse pipetting for viscous solutions like buffers with detergents).[6][8] Prepare a master mix of reagents to add to all wells to minimize variations. |
| Incomplete Mixing | Ensure thorough but gentle mixing of reagents in each well. Avoid introducing air bubbles.[8] |
| Temperature Gradients | Allow the plate and all reagents to equilibrate to the reaction temperature before starting the assay.[8] |
| Edge Effects | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill these wells with a blank solution (e.g., water or buffer).[6] |
| Inconsistent Incubation Time | Use a multichannel pipette or an automated dispenser to add the stop solution to all wells as simultaneously as possible.[6] |
Issue 2: Low or No GCase Activity Detected
| Possible Cause | Solution |
| Degraded Enzyme | Prepare fresh cell or tissue lysates for each experiment. Avoid repeated freeze-thaw cycles of the enzyme source and store at -80°C for long-term stability.[6] |
| Sub-optimal Assay Conditions | Verify the pH of the assay buffer is within the optimal range (5.2-5.9).[6][7] Confirm the correct concentration of sodium taurocholate.[7] |
| Incorrect Wavelength Settings | Ensure the excitation and emission wavelengths on the plate reader are correctly set for the fluorophore being used (e.g., 4-MU from 4-MUG substrate).[8] |
| Enzyme Instability | Keep the enzyme preparation on ice during the experiment setup.[8] |
Issue 3: Inconsistent Inhibition by this compound
| Possible Cause | Solution |
| Degraded Inhibitor | Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the IC50 in your specific assay system.[6] |
| Inhibitor Solubility Issues | Ensure the inhibitor is fully dissolved in the assay buffer. If using a stock in an organic solvent like DMSO, ensure the final concentration of the solvent does not affect enzyme activity (typically ≤1%).[7][8] |
| Non-specific Binding | Consider including a non-ionic detergent like Triton X-100 in the assay buffer at a low concentration (e.g., 0.01-0.05%) to minimize non-specific binding of the inhibitor to the plate or other components. |
Issue 4: High Background Fluorescence
| Possible Cause | Solution |
| Autofluorescence of Samples/Inhibitor | Run a control with your sample and this compound in the assay buffer without the fluorescent substrate to quantify intrinsic fluorescence. Subtract this value from your experimental wells.[8] |
| Contaminated Reagents or Buffer | Use high-purity water and fresh buffer components. Filter-sterilize buffers if necessary.[8] |
| Substrate Instability | Prepare the substrate solution fresh for each experiment.[8] |
Experimental Protocols
Standard GCase Inhibition Assay Protocol
This protocol provides a general workflow for a fluorometric GCase inhibition assay using 4-MUG as a substrate.
1. Reagent Preparation:
-
Assay Buffer: 0.2 M Citrate-Phosphate buffer, pH 5.4, containing 0.25% (w/v) Sodium Taurocholate and 0.1% (v/v) Triton X-100.
-
Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) at a final concentration of 2.5-5 mM in Assay Buffer. Prepare fresh.
-
Inhibitor Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
Enzyme Solution: Dilute cell or tissue lysates containing GCase to a consistent protein concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
Stop Solution: 1 M Glycine, pH 10.5.[6]
2. Assay Procedure:
-
Add the diluted enzyme solution to the wells of a black, flat-bottom 96-well plate.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the 4-MUG substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[6]
-
Stop the reaction by adding the Stop Solution to each well.
-
Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~445 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
Data Summary Tables
Table 1: Key Parameters for GCase Activity Assay
| Parameter | Recommended Range/Value | Reference |
| pH | 5.2 - 5.9 | [6][7] |
| Sodium Taurocholate | ~15 mM (plateau) | [7] |
| 4-MUG Substrate | 2.5 - 5 mM | [6] |
| Temperature | 37°C | [6] |
| Incubation Time | 30 - 60 minutes (within linear range) | [6] |
Table 2: Properties of Glucocerebrosidase-IN-1
| Property | Value | Reference |
| IC50 | 29.3 µM | [1] |
| Ki | 18.5 µM | [1] |
Visualizations
Caption: Experimental workflow for a GCase inhibition assay.
Caption: Troubleshooting flowchart for GCase inhibition assays.
Caption: Simplified GCase enzymatic pathway and inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Understanding the degradation products of Glucocerebrosidase-IN-1 hydrochloride.
Welcome to the technical support center for Glucocerebrosidase-IN-1 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound is a potent and selective inhibitor of the enzyme Glucocerebrosidase (GCase).[1][2][3][4][5] It is primarily used in research related to Gaucher disease (GD) and Parkinson's disease (PD), where GCase activity is implicated.[1][2][3][4][5] It functions by modulating GCase activity, and in some cellular models, it has been shown to enhance the activity of mutant forms of the enzyme.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and integrity of the compound. Based on supplier recommendations, the following conditions should be observed:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
Table 1: Recommended Storage Conditions for this compound.[1]
The product should be stored in a tightly closed container and kept dry. It is also noted to be moisture-sensitive and should be stored under an inert gas.
Q3: What are the known degradation products of this compound?
A3: Currently, there is no publicly available data that specifically identifies the degradation products of this compound. To identify potential degradants, it is necessary to perform forced degradation studies. These studies involve subjecting the compound to various stress conditions to accelerate its decomposition and enable the identification of the resulting products.
Q4: How can I identify potential degradation products of this compound in my experiments?
A4: Identifying degradation products typically involves a forced degradation study followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS). The goal of a forced degradation study is to generate a small amount of degradation (typically 10-20%) to ensure that the degradation products can be detected and characterized.[6][7]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC analysis of this compound.
-
Possible Cause 1: Degradation due to improper storage or handling.
-
Troubleshooting Step: Review the storage conditions of your compound. Ensure it has been stored at the recommended temperatures and protected from moisture.[1] Prepare fresh solutions for analysis and compare the chromatograms to those from a freshly opened vial of the compound.
-
-
Possible Cause 2: Degradation induced by experimental conditions.
-
Troubleshooting Step: The compound may be degrading under the conditions of your experiment (e.g., pH, temperature, presence of other reactive species). To investigate this, you can perform a systematic study by exposing the compound to different stress conditions individually (e.g., acidic, basic, oxidative, photolytic, thermal) to pinpoint the cause of degradation.
-
Issue 2: How do I design a forced degradation study for this compound?
-
Solution: A well-designed forced degradation study will expose the compound to a variety of stress conditions to simulate potential degradation pathways.[6][7] This helps in developing a stability-indicating analytical method and provides insights into the molecule's chemical behavior.[6]
Forced degradation experimental workflow.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound for identification and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or other suitable organic solvent
-
HPLC-grade water
-
pH meter
-
HPLC system with UV detector and Mass Spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same sampling and temperature conditions as for acidic hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and collect samples at various time points.
-
Thermal Degradation: Store aliquots of the stock solution in an oven at an elevated temperature (e.g., 80°C). Collect samples at various time points. Also, analyze a control sample stored at the recommended storage temperature.
-
Photolytic Degradation: Expose aliquots of the stock solution to light according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Analyze all samples using a suitable HPLC-UV/MS method. The HPLC method should be capable of separating the parent compound from any degradation products.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks to aid in the structural elucidation of the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate and quantify this compound in the presence of its degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a common reverse-phase column (e.g., C18).
-
Screen different mobile phase compositions (e.g., varying ratios of acetonitrile (B52724) or methanol with water or a buffer) and pH to achieve optimal separation.
-
-
Method Optimization:
-
Fine-tune the gradient, flow rate, and column temperature to improve the resolution between the parent peak and the degradation product peaks.
-
The optimized method should show a baseline separation of all significant peaks.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main drug peak from all degradation product peaks.
HPLC stability-indicating method development workflow. -
By following these guidelines and protocols, researchers can effectively investigate the stability of this compound and identify its potential degradation products, ensuring the reliability and accuracy of their experimental results.
References
Strategies to overcome experimental limitations of Glucocerebrosidase-IN-1 hydrochloride.
Welcome to the technical support center for Glucocerebrosidase-IN-1 (GCase-IN-1) hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome experimental limitations and achieve reliable results with this potent and selective Glucocerebrosidase (GCase) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Glucocerebrosidase-IN-1 hydrochloride and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the lysosomal enzyme Glucocerebrosidase (GCase).[1][2][3] It is utilized in research related to Gaucher disease (GD) and Parkinson's disease (PD), conditions where GCase function is compromised.[1][2][3] Its primary mechanism is the inhibition of GCase enzymatic activity, which is crucial for the breakdown of glucosylceramide.
Q2: Can this compound act as a pharmacological chaperone?
Interestingly, yes, under certain circumstances. While it is a potent inhibitor of GCase, one study has shown that Glucocerebrosidase-IN-1 can enhance GCase activity by 1.8-fold in fibroblasts with the homozygous L444P mutation.[2] This suggests a potential dual role as a pharmacological chaperone, where it may assist in the proper folding and trafficking of certain mutant forms of the GCase enzyme, leading to increased activity despite its inhibitory nature at the active site. This is a critical consideration for experimental design and data interpretation.
Q3: What are the key enzymatic parameters for Glucocerebrosidase-IN-1?
The following table summarizes the known inhibitory constants for Glucocerebrosidase-IN-1. These values are essential for designing experiments that require specific levels of GCase inhibition.
| Parameter | Value | Reference |
| IC₅₀ | 29.3 ± 1.8 µM | [2] |
| Kᵢ | 18.5 µM | [2] |
Q4: What is the optimal pH for GCase activity assays?
GCase is a lysosomal enzyme and thus functions optimally under acidic conditions. The optimal pH for in vitro GCase enzyme assays is approximately 5.4-5.9.[4][5] It is crucial to maintain the appropriate pH in your assay buffer to ensure accurate measurement of GCase activity and the effect of the inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Buffers
A frequent challenge is the precipitation of the compound when diluting a high-concentration DMSO stock into an aqueous experimental buffer like PBS.
Cause: This phenomenon, known as "precipitation upon dilution," occurs because the compound is significantly less soluble in aqueous solutions than in organic solvents like DMSO.[6] The final concentration of DMSO in the buffer is often too low to maintain the compound's solubility.[6]
Solutions:
-
Lower the Stock Concentration: Prepare a lower concentration DMSO stock solution and add a correspondingly larger volume to your aqueous buffer.
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increase the final percentage of DMSO. However, always be mindful of solvent toxicity in cell-based assays, generally keeping the final DMSO concentration below 0.5% (v/v).[6] It is advisable to run a vehicle control to assess the effect of DMSO on your specific cell line.
-
Change the Buffer System: Phosphate ions in PBS can sometimes form less soluble salt complexes with hydrochloride compounds.[6] Consider switching to an alternative buffer such as HEPES or Tris-HCl.
-
pH Adjustment: As a hydrochloride salt, the compound is expected to be more soluble at a lower pH where it is more likely to be in its protonated, charged form.[6] Ensure your buffer's pH is optimal for both compound solubility and experimental validity.
Issue 2: Inconsistent or Unexpected GCase Activity Results
Researchers may observe variability in GCase inhibition or an unexpected increase in GCase activity.
Cause:
-
Dual Role of the Compound: As mentioned in the FAQs, Glucocerebrosidase-IN-1 can act as an inhibitor or a pharmacological chaperone depending on the specific GCase mutation being studied.[2]
-
pH of Assay Buffer: Suboptimal pH can drastically affect GCase activity and the inhibitory potential of the compound.
-
Compound Stability: The stability of the compound in your experimental buffer and under your storage conditions may be a factor.
Solutions:
-
Characterize the Effect in Your System: If you are using a cell line with a specific GCase mutation, it is crucial to perform a dose-response curve to determine if the compound is acting as an inhibitor or enhancing activity in your specific model.
-
Verify Buffer pH: Always confirm the pH of your assay buffer before use.
-
Freshly Prepare Solutions: Prepare working solutions of this compound fresh for each experiment from a frozen DMSO stock to minimize degradation.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common experimental issues.
References
Refining experimental protocols for Glucocerebrosidase-IN-1 hydrochloride to improve reproducibility.
Welcome to the technical support center for Glucocerebrosidase-IN-1 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving experimental reproducibility. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the lysosomal enzyme Glucocerebrosidase (GCase), with an IC50 of 29.3 µM and a Ki of 18.5 µM.[1][2] Its primary role in many experimental settings is to reduce GCase activity, leading to the accumulation of its substrate, glucosylceramide, within the lysosome. This induced state mimics the biochemical phenotype of Gaucher disease, making it a valuable tool for studying the pathophysiology of this and related neurodegenerative disorders like Parkinson's disease.
Q2: Can this compound also act as an activator or chaperone of GCase?
Interestingly, yes. While it is a potent inhibitor of wild-type GCase, Glucocerebrosidase-IN-1 has been shown to act as a pharmacological chaperone for certain mutant forms of GCase, such as the L444P and N370/RecNcil variants associated with Gaucher disease.[3] In cell models expressing these mutations, it can increase the residual enzymatic activity by up to 1.8-fold and 1.9-fold, respectively.[3] This is because it can bind to the misfolded mutant enzyme in the endoplasmic reticulum, stabilizing it and facilitating its proper trafficking to the lysosome.
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or assay buffer.
Q4: What are the optimal storage conditions for this compound?
The solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use, but for long-term storage, it is recommended to keep them at -80°C to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent GCase Inhibition | Compound Precipitation: The inhibitor may be precipitating out of solution at the final working concentration, especially in aqueous buffers. | Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). Visually inspect for any precipitation after dilution. Consider a brief sonication of the stock solution before dilution. |
| Inaccurate Pipetting: Small volumes of a potent inhibitor can be difficult to pipet accurately. | Use calibrated pipettes and appropriate tips. For serial dilutions, ensure thorough mixing between each step. | |
| Inconsistent Incubation Time: Variation in the pre-incubation time with the enzyme can lead to variable inhibition. | Use a multichannel pipette to add the inhibitor to all wells as simultaneously as possible. Ensure a consistent pre-incubation period before adding the substrate. | |
| Variability in Pharmacological Chaperoning Effect | Cell Line and Mutation Specificity: The chaperoning effect is highly dependent on the specific GCase mutation and the cell line used. | Confirm the GCase mutation status of your cell line. The chaperoning effect observed for L444P may not be the same for other mutations. |
| Sub-optimal Compound Concentration: The window for pharmacological chaperoning can be narrow. Too low a concentration may be ineffective, while too high a concentration can lead to inhibition. | Perform a dose-response experiment to determine the optimal concentration for enhancing mutant GCase activity in your specific cell model. | |
| Insufficient Incubation Time: The chaperoning effect, which involves protein trafficking and stabilization, may require a longer incubation time than direct enzyme inhibition. | Optimize the incubation time with the compound. This may range from 24 to 72 hours, depending on the cell type and the turnover rate of the mutant GCase. | |
| High Background Signal in GCase Activity Assay | Non-lysosomal Glucosidase Activity: Other cellular glucosidases can contribute to the hydrolysis of artificial substrates like 4-MUG. | The GCase activity assay should be performed at an acidic pH (e.g., pH 5.4) to favor lysosomal GCase activity.[4][5] The inclusion of sodium taurocholate in the assay buffer can also help to specifically activate GCase.[4][5] |
| Substrate Instability: The fluorogenic substrate may be unstable and hydrolyze spontaneously over time. | Prepare fresh substrate solution for each experiment and protect it from light. Include a "substrate only" control (no enzyme) to measure background fluorescence. | |
| Low Reproducibility Between Experiments | Cell Passage Number and Confluency: Cell characteristics can change with passage number, and confluency can affect cellular metabolism and protein expression. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in a similar growth phase (e.g., 70-80% confluency) at the time of the experiment. |
| Variability in Lysate Preparation: Inconsistent lysis and protein concentration determination can introduce significant variability. | Use a consistent lysis buffer and protocol. Ensure complete cell lysis. Accurately measure the protein concentration of each lysate and normalize the volume used in the assay accordingly. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 29.3 µM | Purified Glucocerebrosidase | [1][2] |
| Ki | 18.5 µM | Purified Glucocerebrosidase | [1][2] |
Table 2: Pharmacological Chaperoning Activity of Glucocerebrosidase-IN-1
| GCase Mutation | Cell Type | Fold-Increase in Activity | Reference |
| L444P (homozygous) | Gaucher Patient Fibroblasts | 1.8 | [3] |
| N370/RecNcil | Gaucher Patient Fibroblasts | 1.9 | [3] |
Detailed Experimental Protocols
Protocol 1: In Vitro GCase Activity Assay Using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This protocol is adapted from standard fluorometric assays for GCase activity.[4][5]
Materials:
-
Black, flat-bottom 96-well plates
-
Cell lysates or purified GCase
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100
-
This compound stock solution (e.g., 10 mM in DMSO)
-
4-MUG substrate solution (6 mM in assay buffer)
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.4
-
Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by a method of your choice (e.g., sonication, freeze-thaw cycles) in a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Dilute the lysates to a final concentration of 1-2 µg/µL in the assay buffer.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO).
-
-
Assay:
-
Add 10 µL of diluted cell lysate to each well of the 96-well plate.
-
Add 10 µL of the diluted inhibitor or vehicle control to the corresponding wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding 80 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with substrate but no enzyme).
-
Normalize the fluorescence values to the protein concentration of the lysate.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of GCase and its Inhibition
Caption: GCase synthesis, trafficking, and the dual role of Glucocerebrosidase-IN-1.
Experimental Workflow for Assessing GCase Activity
Caption: Workflow for in vitro GCase activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 5. protocols.io [protocols.io]
Validation & Comparative
Validating the Inhibitory Effect of Glucocerebrosidase-IN-1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the inhibitory effect of Glucocerebrosidase-IN-1 hydrochloride, a potent and selective inhibitor of glucocerebrosidase (GCase).[1] The methodologies detailed herein are essential for researchers studying Gaucher disease, Parkinson's disease, and other conditions linked to GCase dysfunction.[1][2] This document outlines various experimental approaches, compares this compound with alternative inhibitors, and provides detailed protocols and data presentation to aid in experimental design and interpretation.
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[3] A deficiency in GCase activity leads to the accumulation of its substrate, a hallmark of Gaucher disease, and is a significant genetic risk factor for Parkinson's disease.[3][4] this compound has been identified as a potent GCase inhibitor with an IC50 of 29.3 μM and a Ki of 18.5 μM.[1]
Comparative Analysis of GCase Inhibitors
The selection of an appropriate GCase inhibitor is critical for research and therapeutic development. This section compares this compound with other commonly used or investigated GCase modulators.
| Compound | Type of Modulation | Potency (IC50/Ki) | Key Characteristics | References |
| This compound | Inhibitor | IC50: 29.3 μM, Ki: 18.5 μM | Potent and selective GCase inhibitor. | [1] |
| Conduritol B epoxide (CBE) | Irreversible Inhibitor | - | Forms a covalent bond with the active site; widely used to create cellular and animal models of GCase deficiency. | [5][6] |
| Ambroxol | Pharmacological Chaperone / Mixed-Type Inhibitor | IC50 = 41.5 μM | pH-dependent activity; enhances mutant GCase activity and trafficking. | [7][8][9] |
| Isofagomine (IFG) | Competitive Inhibitor | Ki = 0.016 ± 0.009 µM | Increases mutant GCase activity in fibroblasts. | [9] |
| NCGC607 | Non-Inhibitory Chaperone | - | Enhances GCase activity without blocking the active site. | [7] |
| Venglustat (Ibiglustat) | Substrate Reduction Therapy (GCS Inhibitor) | - | Inhibits glucosylceramide synthase, reducing the substrate for GCase. | [7] |
Experimental Protocols for Validating GCase Inhibition
A variety of in vitro and cellular assays can be employed to validate the inhibitory effect of this compound.
In Vitro GCase Activity Assay using a Fluorescent Substrate
This is the most common method to directly measure the enzymatic activity of GCase.[3][10] The assay relies on a synthetic substrate that releases a fluorescent molecule upon cleavage by GCase.[3]
Principle: The fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUGlc), is hydrolyzed by GCase to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the enzyme's activity.[3][11]
Experimental Workflow:
Caption: Workflow for in vitro GCase activity assay.
Detailed Protocol:
-
Materials:
-
Procedure:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 5 µg) to each well.[3]
-
Add varying concentrations of this compound to the wells. Include a vehicle control (no inhibitor).
-
Add the 4-MUGlc substrate solution to each well to a final concentration of 1 mM to start the reaction.[3]
-
Incubate the plate at 37°C for 1 hour, protected from light.[3]
-
Stop the reaction by adding Stop Buffer to each well.[3]
-
Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~450 nm.[3]
-
Calculate the percentage of inhibition by comparing the fluorescence in the inhibitor-treated wells to the vehicle control.
-
Cellular GCase Activity Assay in Patient-Derived Fibroblasts
This assay assesses the effect of the inhibitor in a more physiologically relevant context, using cells that endogenously express GCase.[7]
Principle: Similar to the in vitro assay, this method measures GCase activity in lysates from cultured cells, such as fibroblasts derived from Gaucher disease patients, after treatment with the inhibitor.
Experimental Workflow:
Caption: Workflow for cellular GCase activity assay.
Detailed Protocol:
-
Materials:
-
Procedure:
-
Seed patient fibroblasts in a multi-well plate and allow them to adhere.[7]
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Wash the cells and lyse them using the Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Perform the in vitro GCase activity assay on the cell lysates as described in the previous section.
-
Normalize GCase activity to the total protein concentration.
-
Substrate Accumulation Assay
Inhibition of GCase is expected to lead to the accumulation of its substrate, glucosylceramide.[12]
Principle: This assay quantifies the levels of glucosylceramide in cells or tissues following treatment with the inhibitor. This can be achieved using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.
Logical Relationship:
Caption: Logic of substrate accumulation upon GCase inhibition.
Lysosomal Function and Autophagy Assays
Since GCase is a lysosomal enzyme, its inhibition can impact overall lysosomal health and related cellular processes like autophagy.[13][14]
Principle: These assays evaluate markers of lysosomal function and autophagy. For example, one can measure lysosomal pH using fluorescent probes like LysoTracker, or assess autophagic flux by monitoring the levels of proteins like LC3-II.[13][15] An increase in LC3-II can indicate an accumulation of autophagosomes due to impaired lysosomal degradation.[13]
Signaling Pathway Context
GCase plays a crucial role in the lysosomal degradation pathway. Its inhibition disrupts this pathway, leading to the accumulation of glucosylceramide, which is a hallmark of Gaucher disease.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. SensoLyte® Red Glucocerebrosidase (GBA) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 9. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson’s disease with the GBA1 variant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of β-Glucocerebrosidase Activity Does Not Affect Alpha-Synuclein Levels or Lysosomal Function in Neuronal Cells | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. Lysosome and Inflammatory Defects in GBA1-Mutant Astrocytes Are Normalized by LRRK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Glucocerebrosidase-IN-1 hydrochloride to other GBA inhibitors.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GBA Inhibitors and Chaperones
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Gaucher disease and Parkinson's disease. The resulting deficiency in GCase activity leads to the accumulation of its substrates, glucosylceramide and glucosylsphingosine, contributing to cellular dysfunction. This guide provides a comparative analysis of Glucocerebrosidase-IN-1 hydrochloride against other therapeutic agents targeting the GBA pathway: the pharmacological chaperones Ambroxol and Isofagomine, and the glucosylceramide synthase (GCS) inhibitor Venglustat.
Mechanism of Action
This compound, Ambroxol, and Isofagomine act as pharmacological chaperones, binding to the GCase enzyme to facilitate its correct folding and trafficking to the lysosome, thereby increasing its activity.[1][2] In contrast, Venglustat inhibits glucosylceramide synthase, an enzyme upstream of GCase, reducing the production of the substrate glucosylceramide.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for each compound. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: GCase Inhibition and Activity Enhancement
| Compound | Target | IC50 | Ki | Cell Line | GCase Activity Enhancement |
| Glucocerebrosidase-IN-1 HCl | GCase | 29.3 µM[3][4] | 18.5 µM[3][4] | L444P homozygous fibroblasts | 1.8-fold[4] |
| N370S/RecNcil fibroblasts | 1.9-fold[1][2] | ||||
| Ambroxol | GCase | - | - | N370S/WT cholinergic neurons | ~1.55-fold[5] |
| Isofagomine | GCase | - | ~30 nM[6] | N370S fibroblasts | ~3-fold[7] |
| L444P lymphoblastoid cells | ~3.5-fold[8] | ||||
| Venglustat | GCS | - | - | - | Not Applicable |
Table 2: Effect on Substrate and Downstream Biomarker Levels
| Compound | Cell/Animal Model | Glucosylceramide Reduction | Glucosylsphingosine Reduction | α-Synuclein Reduction |
| Glucocerebrosidase-IN-1 HCl | No data available | No data available | No data available | No data available |
| Ambroxol | N370S/WT cholinergic neurons | - | - | Significant reduction[5] |
| α-synuclein transgenic mice | - | - | Significant reduction[2] | |
| Isofagomine | Gaucher disease mouse model | 75%[6] | 33%[6] | - |
| Venglustat | GBA-related synucleinopathy mice | Significant reduction in plasma and brain[3] | Reduction in plasma and brain[3] | - |
Experimental Protocols
GCase Activity Assay (Fluorometric)
This protocol is a generalized representation based on commonly cited methods.
Objective: To measure the enzymatic activity of GCase in cell lysates.
Materials:
-
Cell lysate
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Stop buffer (e.g., glycine-NaOH, pH 10.7)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare an assay buffer containing citrate-phosphate buffer, sodium taurocholate, BSA, and EDTA.
-
Thaw cell lysates on ice and determine protein concentration.
-
Add a standardized amount of cell lysate to the wells of a 96-well plate.
-
Initiate the reaction by adding the 4-MUG substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a plate reader (excitation ~365 nm, emission ~445 nm).
-
Calculate GCase activity relative to a standard curve of 4-methylumbelliferone and normalize to the protein concentration.
Glucosylceramide Synthase (GCS) Inhibition Assay
Objective: To measure the inhibition of GCS activity.
Materials:
-
Microsomal protein expressing GCS
-
Test compound (e.g., Venglustat)
-
Assay buffer (e.g., Tris-HCl, DTT, Tween20)
-
UDP-glucose
-
C8-ceramide
-
Method for detection of product (e.g., chromatography)
Procedure:
-
Incubate various concentrations of the test compound with the microsomal protein expressing GCS in the assay buffer.
-
Initiate the enzymatic reaction by adding UDP-glucose and C8-ceramide.
-
Incubate for a defined period at a specific temperature (e.g., 60 minutes at 20-25°C).
-
Stop the reaction.
-
Quantify the amount of product formed to determine the level of GCS inhibition.
Logical Relationships in GBA-Associated Pathophysiology
Mutations in the GBA1 gene lead to reduced GCase activity, which in turn causes the accumulation of its substrates. This accumulation can lead to lysosomal dysfunction and has been linked to the aggregation of α-synuclein, a key event in Parkinson's disease.
Conclusion
This compound demonstrates potential as a pharmacological chaperone for GCase, showing efficacy in increasing enzyme activity in fibroblast models of Gaucher disease.[1][2][4] However, a comprehensive comparison with other GBA modulators is currently limited by the lack of data on its effects on substrate and downstream biomarker levels. Ambroxol and Isofagomine have shown promise in not only enhancing GCase activity but also in reducing substrate accumulation and, in the case of Ambroxol, α-synuclein levels.[2][5][6] Venglustat, with its distinct mechanism of substrate reduction, also presents a viable therapeutic strategy. Further studies are required to directly compare the efficacy of these compounds under standardized experimental conditions to fully elucidate their therapeutic potential for GBA-associated disorders.
References
- 1. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 2. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stereoselective Synthesis of C-2 Alkylated Trihydroxypiperidines: Novel Pharmacological Chaperones for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocerebrosidase Gene Therapy Induces Alpha-Synuclein Clearance and Neuroprotection of Midbrain Dopaminergic Neurons in Mice and Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glucocerebrosidase-IN-1 Hydrochloride: Efficacy, Reproducibility, and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glucocerebrosidase-IN-1 hydrochloride's performance against other modulators of glucocerebrosidase (GCase). The information is presented with supporting experimental data, detailed protocols, and visual representations of key pathways and workflows to aid in the critical evaluation of this compound for research applications.
This compound is a potent and selective inhibitor of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease and implicated in Parkinson's disease.[1][2] This small molecule has garnered attention for its potential as a pharmacological chaperone, capable of enhancing the activity of certain mutant forms of GCase. This guide delves into the quantitative effects of this compound, compares it with other GCase modulators, and provides the necessary experimental context to assess its reproducibility and utility in a research setting.
Comparative Efficacy of GCase Modulators
The following table summarizes the key quantitative data for this compound and selected alternative GCase modulators. This allows for a direct comparison of their potency and observed effects in various experimental systems.
| Compound | Target | IC50 / AC50 | K_i | Effect on GCase Activity | Cell Model | Reference |
| This compound | Glucocerebrosidase (GCase) | 29.3 µM | 18.5 µM | 1.8-fold increase in L444P mutant fibroblasts | Fibroblasts with homozygous L444P mutation | [1][3] |
| Ambroxol | Glucocerebrosidase (GCase) | - | - | Increases GCase activity | - | [4] |
| S-181 | Wild-type Glucocerebrosidase (GCase) | 1.49 µM (AC50) | - | Up to 780% maximum activation in cell-free assays | iPSC-derived dopaminergic neurons | [5] |
| Isofagomine (IFG) | Glucocerebrosidase (GBA) | - | - | Increased thermal stability of GBA | Wild-type and N370S/N370S GD fibroblasts | [6] |
| Conduritol B epoxide (CBE) | Glucocerebrosidase (GCase) | - | - | Irreversible inhibitor | Wild-type neuroblastoma cell lines, primary rodent neurons | [7][8] |
Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are crucial. Below are protocols for assays commonly used to evaluate the effects of GCase modulators.
Glucocerebrosidase Activity Assay (Cell-Free)
This assay measures the direct effect of a compound on GCase enzyme activity.
-
Reagents: Recombinant human GCase, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate, citrate/phosphate buffer (pH 5.5), stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Procedure:
-
Prepare a solution of recombinant GCase in citrate/phosphate buffer.
-
Add varying concentrations of the test compound (e.g., this compound) to the enzyme solution and incubate for a specified time at 37°C.
-
Initiate the reaction by adding the 4-MUG substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculate the enzyme activity and the IC50 or AC50 value of the compound.
-
Cellular GCase Activity Assay in Fibroblasts
This assay assesses the effect of a compound on GCase activity within a cellular context.
-
Cell Culture: Culture human fibroblasts (e.g., patient-derived cells with GBA1 mutations) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) to release intracellular enzymes.
-
Activity Measurement:
-
Use the cell lysate as the enzyme source in the GCase activity assay described above, using 4-MUG as the substrate.
-
Normalize the GCase activity to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA assay).
-
-
Data Analysis: Compare the GCase activity in treated cells to that in untreated or vehicle-treated control cells to determine the fold-increase in activity.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound requires visualizing its place within the broader context of cellular pathways.
Caption: this compound's chaperone activity.
The diagram above illustrates the proposed mechanism of action for this compound as a pharmacological chaperone. In individuals with certain GBA1 mutations, the GCase protein misfolds in the endoplasmic reticulum (ER) and is targeted for degradation via the ER-associated degradation (ERAD) pathway. This compound is thought to bind to the misfolded GCase, stabilizing its conformation and allowing it to traffic to the lysosome, where it can carry out its function of hydrolyzing glucosylceramide.
Caption: Workflow for assessing cellular GCase activity.
This workflow outlines the key steps in evaluating the effect of this compound on GCase activity in a cellular model. Following this standardized procedure is essential for obtaining reproducible results that can be compared across different studies and laboratories.
Reproducibility and Cross-Validation
The reproducibility of experimental findings is a cornerstone of scientific research. While specific cross-validation studies for this compound are not yet widely published, researchers can enhance the reliability of their results by:
-
Using well-characterized cell lines: Employing patient-derived cells with confirmed GBA1 mutations is critical.
-
Implementing robust quality control: This includes regular authentication of cell lines and validation of reagents.
-
Performing multiple independent experiments: Repeating experiments on different days with fresh reagents helps to ensure the consistency of the observed effects.
-
Including appropriate controls: Both positive controls (e.g., a known GCase chaperone like ambroxol) and negative controls (vehicle-treated cells) are essential for interpreting the data correctly.
By adhering to these principles and the detailed protocols provided, the research community can build a more comprehensive and reliable understanding of the therapeutic potential of this compound and other GCase modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 8. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Glucocerebrosidase-IN-1 Hydrochloride for GCase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glucocerebrosidase-IN-1 hydrochloride with other known glucocerebrosidase (GCase) modulators. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific research applications, particularly in the context of Gaucher disease and Parkinson's disease research.
This compound is a potent and selective inhibitor of GCase, an enzyme critical in the lysosomal degradation of glucosylceramide.[1][2] Dysfunctional GCase is implicated in the pathophysiology of both Gaucher disease, a lysosomal storage disorder, and an increased risk for Parkinson's disease. This guide delves into the available data on the inhibitory potency and selectivity of this compound, drawing comparisons with other widely studied GCase inhibitors and chaperones.
Comparative Analysis of GCase Inhibitors
The following table summarizes the inhibitory potency of this compound and other representative GCase inhibitors. This data, collated from various sources, provides a quantitative basis for comparing their efficacy in vitro.
Table 1: Inhibitory Potency of Selected GCase Modulators
| Compound | Type | IC50 (µM) | Ki (µM) | Notes |
| This compound | Inhibitor | 29.3[1][2] | 18.5[1][2] | Also reported to act as a pharmacological chaperone for the L444P mutant.[2] |
| Isofagomine (IFG) | Competitive Inhibitor | 0.03 - 0.06 | 0.016 - 0.03 | A well-characterized iminosugar-based inhibitor and pharmacological chaperone.[3][4] |
| Ambroxol | Mixed-type Inhibitor / Chaperone | ~8.1 (at neutral pH) | - | A repurposed mucolytic agent with pH-dependent inhibitory activity.[5][6] |
| Conduritol B Epoxide (CBE) | Irreversible Inhibitor | ~16.7 | - | A widely used tool compound for irreversible GCase inhibition. |
| Gluconolactone | Competitive Inhibitor | 47 | 23 |
Specificity Profile
Table 2: Selectivity of GCase Inhibitors
| Compound | Selectivity Notes |
| This compound | Described as selective, but comprehensive panel data is not publicly available. |
| Isofagomine (IFG) | Shows weak inhibition of other glucosidases at concentrations over 100-fold higher than its GCase IC50.[3] It is a weak inhibitor of glucosylceramide synthase.[7] |
| Ambroxol | The selectivity profile against other glycosidases is not extensively detailed in the reviewed literature. |
| NCGC Compounds (from screening) | Some non-sugar inhibitors identified through high-throughput screening have shown high selectivity against related hydrolases like α-glucosidase, α-galactosidase, and β-hexosaminidase. |
Experimental Methodologies
The following sections detail the protocols for key experiments used to characterize GCase inhibitors and chaperones.
In Vitro GCase Activity Assay
This assay is fundamental for determining the inhibitory potency (IC50) of a compound.
Principle: The enzymatic activity of GCase is measured by monitoring the cleavage of a fluorogenic substrate, typically 4-methylumbelliferyl-β-D-glucopyranoside (4-MUGlc). The resulting fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), is quantified to determine the rate of reaction.
Protocol:
-
Lysate Preparation: Cells or tissues are homogenized in a lysis buffer (e.g., 0.25 M potassium phosphate (B84403), pH 6.5, with 0.1% Triton X-100).
-
Reaction Mixture: A reaction buffer is prepared containing 0.1 M citrate/0.2 M phosphate buffer (pH 5.4), 0.25% sodium taurocholate, and the fluorogenic substrate 4-MUGlc.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the cell lysate to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Termination: The reaction is stopped by adding a high pH buffer (e.g., 0.1 M glycine, pH 10.7).
-
Fluorescence Measurement: The fluorescence of the product (4-MU) is measured using a fluorometer with excitation at ~365 nm and emission at ~448 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pharmacological Chaperone Activity Assay
This assay evaluates the ability of a compound to increase the cellular activity of mutant GCase.
Principle: Some GCase mutations lead to misfolding and premature degradation of the enzyme. Pharmacological chaperones can bind to the mutant enzyme, stabilize its conformation, and facilitate its proper trafficking to the lysosome, thereby increasing its cellular activity.
Protocol:
-
Cell Culture: Fibroblasts or other relevant cell lines derived from Gaucher disease patients (e.g., carrying the L444P mutation) are cultured.
-
Compound Treatment: Cells are incubated with various concentrations of the test compound for a period of several days (e.g., 5 days).
-
Cell Lysis: After treatment, cells are harvested and lysed as described in the in vitro activity assay.
-
GCase Activity Measurement: The GCase activity in the cell lysates is measured using the 4-MUGlc assay described above.
-
Data Analysis: The fold-increase in GCase activity in treated cells is calculated relative to untreated control cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target within a cellular environment.
Principle: The binding of a ligand (e.g., an inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified, with a higher amount indicating stabilization by the ligand.
Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis: Cells are lysed by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: The lysate is centrifuged to separate the soluble fraction from the precipitated proteins.
-
Protein Quantification: The amount of soluble GCase in the supernatant is quantified by methods such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble GCase against the temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Conclusion
This compound is a valuable research tool for studying the role of GCase in health and disease. Its inhibitory and potential chaperoning activities make it a compound of interest for investigations into Gaucher disease and Parkinson's disease. While its potency is well-documented, a comprehensive public profile of its selectivity against a broad range of other enzymes would further solidify its characterization as a specific GCase-targeting agent. Researchers should consider the experimental contexts and the specific GCase mutations they are studying when selecting an appropriate modulator. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and validation of this compound and other GCase-modulating compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Pharmacological Chaperones for Gaucher Disease and Characterization of Their Effects on β-Glucocerebrosidase by Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Glucocerebrosidase-IN-1 Hydrochloride in Disease Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glucocerebrosidase-IN-1 hydrochloride's performance with alternative therapeutic strategies for diseases linked to glucocerebrosidase (GCase) dysfunction, such as Gaucher disease and Parkinson's disease. The information presented is based on available preclinical and clinical data, offering a valuable resource for researchers in the field.
Introduction to Glucocerebrosidase and Related Pathologies
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme essential for the breakdown of the glycolipid glucosylceramide.[1] Deficient GCase activity, due to genetic mutations, leads to the lysosomal storage disorder Gaucher disease (GD).[2] Accumulating evidence has also identified GBA1 mutations as a significant genetic risk factor for Parkinson's disease (PD), establishing a mechanistic link between GCase dysfunction and α-synuclein aggregation.[1][3] This has spurred the development of therapeutic strategies aimed at enhancing GCase activity or reducing its substrate as a means to combat these debilitating disorders.
This compound is a potent and selective inhibitor of GCase, with an IC50 of 29.3 µM and a Ki of 18.5 µM.[4] Paradoxically, at sub-inhibitory concentrations, it can act as a pharmacological chaperone, a small molecule that can stabilize mutant GCase, facilitate its proper folding and trafficking to the lysosome, and thereby enhance its activity.[4] This dual functionality makes it an interesting candidate for research in GCase-related pathologies.
Comparative Analysis of Therapeutic Strategies
Several alternative approaches to modulating the GCase pathway are under investigation. This guide compares this compound with key alternatives, including other pharmacological chaperones, GCase activators, and substrate reduction therapies.
Table 1: Quantitative Comparison of GCase Modulators in Cellular Models
| Compound/Strategy | Mechanism of Action | Cell Model | Key Efficacy Data | Citation(s) |
| This compound | GCase Inhibitor / Pharmacological Chaperone | Fibroblasts (homozygous L444P mutation) | 1.8-fold increase in GCase activity | [4] |
| Ambroxol (B1667023) | Pharmacological Chaperone (pH-dependent, mixed-type inhibitor) | GD Patient Fibroblasts (various mutations) | Significant increase in mutant GCase activity and protein levels | [5] |
| NCGC607 | Non-inhibitory Pharmacological Chaperone | iPSC-derived Macrophages (GD patients) | 1.3-fold increase in GCase activity; 1.5-fold increase in GCase protein levels | [2] |
| iPSC-derived Dopaminergic Neurons (GD1) | 2-fold increase in GCase activity | [6][7] | ||
| iPSC-derived Dopaminergic Neurons (GD1-PD) | 1.8-fold increase in GCase activity | [6][7] | ||
| iPSC-derived Dopaminergic Neurons (GD2) | 40-fold increase in GCase activity | [6][7] | ||
| S-181 | GCase Activator | iPSC-derived Dopaminergic Neurons | AC50 of 1.49 µM; Maximum activation of 780% | [8] |
Table 2: Comparison of GCase-Targeting Strategies in Animal and Clinical Models
| Compound/Strategy | Model | Key Efficacy Data | Citation(s) |
| Ambroxol | Wild-type Mice | ~20% increase in GCase activity in various brain regions | [9] |
| L444P/+ Mice | Significant increase in GCase activity in various brain regions | [9] | |
| Non-human Primates | ~20% increase in GCase activity in various brain regions | [10] | |
| Phase 2 Clinical Trial (GBA-PD) | Safe and well-tolerated; 35% increase in CSF GCase levels; Improved motor symptoms | [1] | |
| Venglustat | Phase 2 Clinical Trial (GBA-PD) | No beneficial treatment effect compared to placebo | [11][12][13] |
| Enzyme Replacement Therapy (e.g., Imiglucerase) | Clinical Use (Type 1 GD) | Effective in treating visceral symptoms | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used to evaluate the efficacy of GCase modulators.
GCase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of GCase in cell lysates or purified enzyme preparations.
-
Principle: A non-fluorescent substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), is cleaved by GCase to produce a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the GCase activity.
-
Materials:
-
Cell lysates or purified GCase
-
Assay buffer (e.g., citrate-phosphate buffer, pH 5.2)
-
4-MUG substrate
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.7)
-
Fluorometer
-
-
Procedure:
-
Incubate the enzyme source with the assay buffer.
-
Add the 4-MUG substrate to initiate the reaction.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation, 445 nm emission for 4-MU).
-
Quantify the GCase activity by comparing the fluorescence to a standard curve of 4-MU.
-
Cellular Chaperone Activity Assay
This assay assesses the ability of a compound to increase the activity of mutant GCase within patient-derived cells.
-
Principle: Cells with a specific GCase mutation are treated with the test compound. The chaperone activity is determined by measuring the increase in intracellular GCase activity compared to untreated cells.
-
Materials:
-
Patient-derived fibroblasts or other relevant cell types (e.g., with L444P mutation)
-
Cell culture medium and reagents
-
Test compound (e.g., this compound)
-
Reagents for GCase activity assay (as described above)
-
-
Procedure:
-
Culture patient-derived cells in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
-
Lyse the cells and perform the GCase activity assay on the cell lysates.
-
Compare the GCase activity in treated cells to that in untreated control cells to determine the fold-increase in activity.
-
α-Synuclein Aggregation Assay (Thioflavin T)
This in vitro assay monitors the kinetics of α-synuclein fibril formation.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils. Upon binding, its fluorescence emission intensity increases significantly.
-
Materials:
-
Recombinant α-synuclein monomer
-
Aggregation buffer (e.g., phosphate-buffered saline)
-
Thioflavin T solution
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare a reaction mixture containing α-synuclein monomer and ThT in the aggregation buffer.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity against time to generate aggregation curves. The lag time, slope, and final fluorescence intensity can be used to compare the effects of different compounds on α-synuclein aggregation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in GCase function and pathology can aid in understanding the mechanisms of action of different therapeutic agents.
References
- 1. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. S-181 | GCase activator | Probechem Biochemicals [probechem.com]
- 8. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MOVES-PD Clinical Trial Results - Venglustat - Cure Parkinson's [cureparkinsons.org.uk]
- 11. Safety and efficacy of venglustat in GBA1-associated Parkinson's disease: an international, multicentre, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdsabstracts.org [mdsabstracts.org]
- 13. Enzyme therapy in type 1 Gaucher disease: comparative efficacy of mannose-terminated glucocerebrosidase from natural and recombinant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
A Comparative Analysis of Glucocerebrosidase-IN-1 Hydrochloride and Its Analogs for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Glucocerebrosidase Modulators
Glucocerebrosidase (GCase), a lysosomal enzyme critical for glycolipid metabolism, is a key therapeutic target in Gaucher disease and a significant factor in Parkinson's disease pathogenesis. Small molecule modulators of GCase, including inhibitors and chaperones, are invaluable tools for studying the enzyme's function and for developing potential therapeutics. This guide provides a comparative analysis of Glucocerebrosidase-IN-1 hydrochloride, a potent GCase inhibitor, with its notable analogs, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Overview of this compound
This compound is a potent and selective inhibitor of glucocerebrosidase (GCase).[1] It is widely used in research to probe the function of GCase and to investigate the cellular consequences of its inhibition, particularly in the context of Gaucher disease and Parkinson's disease.[1]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its analogs. It is important to note that direct comparisons should be made with caution, as the data are compiled from various studies that may have employed different experimental conditions.
Table 1: Inhibitory Potency of GCase Inhibitors
| Compound | IC50 | Ki | Organism/Cell Type | Notes |
| This compound | 29.3 µM[1] | 18.5 µM[1] | Not specified | Potent and selective GCase inhibitor. |
| NCGC00092410 | 31 nM | Not Reported | Purified GCase | A potent, selective, and non-sugar GCase inhibitor.[2] |
| Ambroxol | pH-dependent | Not Reported | Human | Acts as a mixed-type inhibitor, with maximal inhibition at neutral pH (ER) and minimal at acidic pH (lysosome).[3] |
Table 2: Chaperone Activity of GCase Modulators
| Compound | Fold Increase in GCase Activity | Cell Line/Mutation | Concentration |
| Glucocerebrosidase-IN-1 | 1.8-fold | Fibroblasts (homozygous L444P mutation) | Not Specified |
| Ambroxol | 55% increase | N370S Cell model | Not Specified |
| NCGC607 | ~2-fold | Gaucher iDA neurons (GD1) | 3 µM |
| NCGC00092410 | 40-90% increase | N370S mutant fibroblasts | 40 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize GCase modulators.
In Vitro GCase Inhibition Assay
This assay determines the concentration of a compound required to inhibit GCase activity by 50% (IC50).
Materials:
-
Purified recombinant human GCase
-
Fluorogenic substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Assay Buffer: 0.1 M Citrate/0.2 M Phosphate buffer, pH 5.2, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.
-
Add 50 µL of pre-warmed (37°C) GCase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 50 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cellular GCase Activity Assay (Pharmacological Chaperone Assay)
This assay measures the ability of a compound to increase GCase activity within cells, indicating chaperone activity.
Materials:
-
Patient-derived fibroblasts with a GCase mutation (e.g., N370S or L444P)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Lysis Buffer: 0.1 M Citrate/0.2 M Phosphate buffer, pH 5.2, containing 0.1% (v/v) Triton X-100
-
4-MUG substrate solution
-
Stop Solution
-
BCA Protein Assay Kit
Procedure:
-
Seed patient-derived fibroblasts in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for 3-5 days.
-
Wash the cells with PBS and lyse them using the Lysis Buffer.
-
Determine the protein concentration of each cell lysate using the BCA Protein Assay Kit.
-
Perform the GCase activity assay as described in the In Vitro GCase Inhibition Assay protocol, using the cell lysates as the enzyme source.
-
Normalize the GCase activity to the protein concentration of each lysate.
-
Calculate the fold increase in GCase activity for each compound concentration relative to the vehicle-treated cells.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways is essential for interpreting experimental data. The following diagrams, generated using the DOT language, illustrate the GCase trafficking pathway and the mechanism of action of GCase modulators.
Caption: Glucocerebrosidase (GCase) Trafficking Pathway.
Caption: Mechanisms of Action for GCase Modulators.
Caption: General Experimental Workflow for GCase Activity Assays.
Conclusion
This compound serves as a valuable tool for researchers studying GCase function. Its analogs, which include other inhibitors and pharmacological chaperones, offer a range of modalities to modulate GCase activity. While direct comparative data under standardized conditions remains somewhat limited, the information presented in this guide provides a solid foundation for selecting the appropriate compound for specific research needs. The detailed experimental protocols and pathway diagrams further equip researchers to design and interpret their studies effectively. As research in this field continues to evolve, the development of more comprehensive comparative studies will be crucial for advancing our understanding of GCase and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Glucocerebrosidase-IN-1 Hydrochloride in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the target engagement of Glucocerebrosidase-IN-1 (GCase-IN-1) hydrochloride in living cells. We will explore the performance of GCase-IN-1 hydrochloride against alternative Glucocerebrosidase (GCase) inhibitors and provide detailed experimental protocols and supporting data to aid in the selection of the most suitable assay for your research needs.
Glucocerebrosidase (GCase) is a lysosomal enzyme critical for the breakdown of glucosylceramide.[1] Deficient GCase activity is the cause of Gaucher disease and a significant genetic risk factor for Parkinson's disease, making it a key therapeutic target.[1][2] GCase-IN-1 is a potent and selective inhibitor of GCase, and confirming its engagement with its target in a cellular context is crucial for understanding its biological effects.[3]
Comparison of GCase Inhibitors in Live-Cell Assays
The most common methods for confirming GCase target engagement in living cells involve the use of fluorescent substrates that are cleaved by GCase in the lysosome to produce a measurable signal. Two of the most widely used and well-validated substrates are 5-(pentafluorobenzoylamino)fluorescein (B1236422) di-D-glucopyranoside (PFB-FDGlu) and fluorescence-quenched substrates such as LysoFQ-GBA.[1][4]
Here, we compare the inhibitory activity of GCase-IN-1 hydrochloride with other commonly used GCase inhibitors, conduritol B-epoxide (CBE) and AT3375, in a live-cell GCase activity assay.
| Inhibitor | Type | IC50 (in vitro) | Cellular IC50 (Live Cells) | Key Features |
| Glucocerebrosidase-IN-1 hydrochloride | Reversible, Competitive | 29.3 µM | Not readily available | Potent and selective GCase inhibitor.[3] Can also act as a pharmacological chaperone for certain GBA1 mutations. |
| Conduritol B-epoxide (CBE) | Irreversible, Covalent | Not applicable | Micromolar range (cell type dependent) | Commonly used as a negative control to establish baseline GCase activity.[1][2] Not entirely specific to GCase at higher concentrations.[5] |
| AT3375 | Reversible, Competitive | 43 nM | 170 nM (in SK-N-SH cells) | Highly potent and selective competitive inhibitor of GCase.[4][6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of GCase activity and the workflow for confirming inhibitor engagement, the following diagrams are provided.
Experimental Protocols
Below are detailed protocols for performing a live-cell GCase activity assay using a fluorescent substrate. These protocols can be adapted to compare GCase-IN-1 hydrochloride with other inhibitors.
Live-Cell GCase Activity Assay using LysoFQ-GBA
This protocol is adapted from studies utilizing the LysoFQ-GBA probe, which is a fluorescence-quenched substrate that provides a high signal-to-noise ratio upon cleavage by GCase in the lysosome.[4][7]
Materials:
-
Cells of interest (e.g., fibroblasts, iPSC-derived neurons) cultured in a 96-well imaging plate.
-
This compound.
-
Alternative GCase inhibitors (e.g., CBE, AT3375) for comparison and controls.
-
LysoFQ-GBA fluorescent probe.
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Phosphate-buffered saline (PBS).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom imaging plate at a density appropriate for your cell type to achieve 70-80% confluency on the day of the assay.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. Remove the existing medium from the cells and add the inhibitor solutions. Include a vehicle-only control (e.g., DMSO). For a negative control, treat a set of wells with a known GCase inhibitor like CBE (e.g., 100 µM overnight) to determine the background fluorescence.[8] Incubate the cells with the inhibitors for a predetermined time (e.g., 1-24 hours) at 37°C and 5% CO2.
-
Substrate Addition: Prepare a working solution of LysoFQ-GBA in pre-warmed live-cell imaging medium at a concentration optimized for your cell type (e.g., 1-10 µM).[4] Remove the inhibitor-containing medium and wash the cells once with warm PBS. Add the LysoFQ-GBA working solution to each well.
-
Incubation: Incubate the cells with the LysoFQ-GBA probe for a period determined to be in the linear range of the assay (e.g., 30-120 minutes) at 37°C, protected from light.[4]
-
Image Acquisition: After incubation, wash the cells with warm PBS to remove excess probe. Add fresh, pre-warmed imaging medium. Acquire images using a high-content imaging system or fluorescence microscope with appropriate filter sets for the fluorophore.
-
Data Analysis: Use image analysis software to segment the cells and quantify the mean fluorescence intensity per cell. Subtract the background fluorescence determined from the CBE-treated wells. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Live-Cell GCase Activity Assay using PFB-FDGlu
This protocol utilizes the PFB-FDGlu substrate, which releases a fluorescent product upon cleavage by GCase.[1][9]
Materials:
-
Cells of interest cultured in a 96-well imaging plate.
-
This compound and other inhibitors.
-
PFB-FDGlu substrate.
-
Live-cell imaging medium.
-
PBS.
-
High-content imaging system, fluorescence microscope, or flow cytometer.
Procedure:
-
Cell Plating and Inhibitor Treatment: Follow steps 1 and 2 from the LysoFQ-GBA protocol.
-
Substrate Addition: Prepare a working solution of PFB-FDGlu in pre-warmed live-cell imaging medium (e.g., 75 µM).[1] Remove the inhibitor-containing medium, wash the cells with warm PBS, and add the PFB-FDGlu working solution.
-
Incubation: Incubate the cells for 1-2 hours at 37°C.[10]
-
Signal Detection:
-
Data Analysis: Quantify the fluorescence intensity per cell as described in the LysoFQ-GBA protocol to determine the cellular IC50. A key consideration with PFB-FDGlu is the potential for the fluorescent product to diffuse out of the cell, which may complicate kinetic measurements.[12]
Conclusion
Confirming the target engagement of this compound in living cells is essential for its characterization as a GCase modulator. Live-cell assays using fluorescent substrates like LysoFQ-GBA and PFB-FDGlu provide robust and quantitative methods for this purpose. LysoFQ-GBA offers advantages in terms of signal retention, making it well-suited for quantitative analysis.[12] By comparing the cellular IC50 of GCase-IN-1 hydrochloride to that of other well-characterized inhibitors, researchers can gain valuable insights into its potency and mechanism of action within a physiological context. The provided protocols offer a framework for conducting these comparative studies, which are vital for advancing the development of novel therapeutics for Gaucher disease and Parkinson's disease.
References
- 1. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Measurement of GCase activity in lysosomes in live cells [protocols.io]
- 9. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Glucocerebrosidase Inhibitors: Glucocerebrosidase-IN-1 Hydrochloride vs. Conduritol B Epoxide
In the landscape of research focused on lysosomal storage disorders, particularly Gaucher disease, and its intricate links to neurodegenerative conditions like Parkinson's disease, the selection of appropriate chemical tools to modulate glucocerebrosidase (GCase) activity is paramount. This guide provides a detailed comparative analysis of two prominent GCase inhibitors: Glucocerebrosidase-IN-1 hydrochloride and Conduritol B epoxide. This objective overview is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Mechanism of Action
This compound is a potent and selective inhibitor of glucocerebrosidase (GCase).[1][2][3] Its mechanism is characterized by its high affinity for the enzyme, leading to a reduction in its catalytic activity.
Conduritol B epoxide (CBE) , in contrast, is a well-established irreversible, mechanism-based inhibitor of GCase.[4][5][6] It functions as a suicide inhibitor, forming a covalent bond with the catalytic nucleophile, glutamate (B1630785) 340 (Glu340), within the active site of the GCase enzyme.[4][5] This covalent modification results in the permanent inactivation of the enzyme.[4][5]
Potency and Specificity
The inhibitory potential of these compounds is a critical factor in their application. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | IC50 Value (µM) | Ki Value (µM) | Notes |
| This compound | 29.3[1][2][7] | 18.5[1][2][7] | Described as a potent and selective inhibitor.[1][2][7] |
| Conduritol B epoxide | 4.28 - 9.49 | 53 | An irreversible inhibitor. Also inhibits lysosomal α-glucosidase and, at higher concentrations, non-lysosomal glucosylceramidase (GBA2).[8] |
Experimental Protocols
To accurately benchmark these inhibitors, a standardized in vitro GCase inhibition assay is essential. The following protocol outlines a common fluorometric method.
In Vitro Glucocerebrosidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GCase.
Materials:
-
Recombinant human glucocerebrosidase (GCase)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate
-
Assay Buffer (e.g., citrate/phosphate buffer, pH 5.5)
-
Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
Test compounds (this compound, Conduritol B epoxide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Plate reader capable of fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant GCase to a working concentration in the assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add:
-
Assay Buffer
-
Test compound dilution (or vehicle control)
-
GCase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the 4-MUG substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of GCase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Pharmacological Activity of Glucocerebrosidase-IN-1 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucocerebrosidase-IN-1 (GCase-IN-1) hydrochloride's pharmacological activity with alternative Glucocerebrosidase (GCase) modulators. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies in areas such as Gaucher disease and Parkinson's disease.
Introduction to Glucocerebrosidase and its Modulation
Glucocerebrosidase (GCase) is a lysosomal enzyme essential for the breakdown of the glycolipid glucosylceramide into glucose and ceramide.[1] Deficiencies in GCase activity, often due to genetic mutations, lead to the accumulation of glucosylceramide, causing lysosomal storage disorders such as Gaucher disease.[1] Furthermore, mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for Parkinson's disease.
Pharmacological intervention strategies for GCase-related disorders include inhibitors, which can act as pharmacological chaperones to stabilize the enzyme and promote its proper trafficking, and non-inhibitory chaperones or activators that enhance its enzymatic function. Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of GCase.[2][3][4][5] This guide compares its activity with other known GCase modulators.
Comparative Pharmacological Data
The following table summarizes the quantitative pharmacological data for this compound and a selection of alternative GCase modulators. This data is essential for comparing the potency and mechanism of action of these compounds.
| Compound | Type | IC50 (µM) | Ki (µM) | EC50 (µM) | Notes |
| This compound | Inhibitor / Pharmacological Chaperone | 29.3[2][3][4][5] | 18.5[2][3][4][5] | - | Can enhance GCase activity 1.8-fold in fibroblasts with the L444P mutation.[3] |
| Ambroxol | Pharmacological Chaperone (Inhibitor at neutral pH) | 27 (at neutral pH)[6] | 4.3 (at neutral pH)[7] | - | pH-dependent activity; inhibitory at neutral pH of the ER and less active at the acidic pH of the lysosome.[8] |
| Isofagomine | Inhibitor / Pharmacological Chaperone | 0.06[9] | 0.016[9] | - | A potent competitive inhibitor that has been clinically evaluated.[10] |
| Conduritol B epoxide (CBE) | Irreversible Inhibitor | 4.28 - 9.49 | 53 | - | Covalently binds to the active site of GCase.[11] |
| ML198 | Activator / Non-inhibitory Chaperone | - | - | 0.4[12] | Increases translocation of GCase to the lysosome.[12] |
| NCGC607 | Non-inhibitory Chaperone | - | - | - | Increases GCase activity and protein levels in patient-derived cells.[13][14] |
Experimental Protocols
In Vitro Glucocerebrosidase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This protocol describes a common method to determine the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysate containing GCase
-
Assay Buffer: 0.1 M citrate-phosphate buffer (pH 5.4) containing a detergent (e.g., sodium taurocholate)
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Stop Solution: High pH buffer (e.g., 0.5 M Na2CO3/NaHCO3 buffer, pH 10.7)
-
Standard: 4-Methylumbelliferone (4-MU)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Reaction Setup:
-
Add a standardized amount of cell lysate to each well of a 96-well plate.
-
For inhibitor studies, pre-incubate the lysate with the test compound (e.g., this compound) for a specified time.
-
Include control wells with lysate and vehicle (e.g., DMSO) and blank wells with assay buffer only.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
-
Stopping the Reaction: Terminate the reaction by adding the stop solution to each well. The high pH also enhances the fluorescence of the product.
-
Fluorescence Measurement: Read the fluorescence of each well using a plate reader at the specified excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Generate a standard curve using known concentrations of 4-MU.
-
Calculate the amount of 4-MU produced in each sample well from the standard curve.
-
Express GCase activity as pmol of 4-MU produced per unit time per mg of protein.
-
For inhibition studies, calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate key concepts related to the pharmacological modulation of Glucocerebrosidase.
Caption: Glucocerebrosidase signaling pathway and points of pharmacological intervention.
Caption: Experimental workflow for the screening and validation of GCase modulators.
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glucocerebrosidase-IN-1 | TargetMol [targetmol.com]
- 6. IL204285A - Ambroxol and bromhexine for treating gaucher disease - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Glucocerebrosidase-IN-1 Hydrochloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Glucocerebrosidase-IN-1 hydrochloride, aligning with general best practices for laboratory chemical waste management. While specific institutional and local regulations must always be followed, this document outlines the essential steps and considerations for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Safety glasses or goggles are recommended.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound as a powder and there is a risk of inhalation, use appropriate respiratory protection.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Categorization and Segregation:
-
Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible waste container.[1][3] The container must be in good condition, free from damage or deterioration.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), the concentration, and the accumulation start date.[3]
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated secondary containment area.[1][3]
-
Keep the container closed except when adding waste.[2]
-
Follow your institution's guidelines regarding the maximum volume of waste that can be accumulated in the laboratory and the maximum storage time.[1][2]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of properly as they may contain chemical residues.
-
A common procedure for empty chemical containers involves a triple rinse.[4] The first rinseate should be collected as chemical waste, while subsequent rinses may be permissible for drain disposal depending on local regulations.[4] The rinsed and dried container can then be disposed of according to institutional policy.
-
-
Arranging for Final Disposal:
Key Chemical Waste Management Data
| Parameter | Guideline | Source |
| Waste Segregation | Separate incompatible chemicals using physical barriers. | [1] |
| Container Type | Chemically compatible, leak-proof, and in good condition. | [1][3] |
| Container Labeling | Include waste type, contents, hazards, and accumulation start date. | [3] |
| Storage Location | Designated, well-ventilated area with secondary containment. | [1][3] |
| Storage Time Limit | Typically a maximum of six months in academic labs. | [1] |
| Regulatory Compliance | Adhere to RCRA and OSHA guidelines. | [1] |
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Caption: Chemical Waste Disposal Workflow
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.
References
Personal protective equipment for handling Glucocerebrosidase-IN-1 hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
Glucocerebrosidase-IN-1 hydrochloride is a potent and selective inhibitor of the enzyme glucocerebrosidase (GCase), with potential applications in the research of Gaucher disease and Parkinson's disease.[1][2] Due to its bioactive nature as a small molecule inhibitor, it is crucial to handle this compound with the utmost care to ensure personal safety and prevent contamination. While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on established best practices for handling potent, biologically active chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The required level of protection can vary depending on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Chemical splash goggles or face shield• Chemical-resistant lab coat or disposable gown• Double nitrile gloves | • Respirator with appropriate cartridges (if weighing outside a fume hood)• Disposable bench liner |
| Handling of Liquids/Solutions | • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat | • Use of a fume hood is strongly recommended |
| Equipment Cleaning & Decontamination | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | |
| Waste Disposal | • Chemical splash goggles• Nitrile gloves• Laboratory coat |
Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to ensure both the safety of laboratory personnel and the integrity of the experiment.
1. Preparation and Planning:
-
Review Documentation: Before beginning any work, thoroughly review all available information on this compound and similar compounds.
-
Designated Area: Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood.[3][4]
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, pipettes, and waste containers, before starting the procedure.
-
Emergency Plan: Ensure an emergency plan is in place for accidental spills or exposure, and that all personnel are familiar with it.
2. Handling the Compound:
-
Donning PPE: Put on the appropriate PPE as outlined in the table above.
-
Weighing (if solid): If weighing the solid form, perform this task within a fume hood to avoid inhalation of any dust particles. Use a disposable weigh boat.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the compound to prevent splashing. All manipulations should be carried out within the designated handling area.
-
Avoid Contamination: Use dedicated equipment and avoid cross-contamination with other materials.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment after use. A 70% ethanol (B145695) solution is often effective for surface cleaning.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weigh boats, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty vials that once contained the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Obliterate or remove all labels from the empty container before disposing of it in accordance with institutional guidelines.[6]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
